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  • Product: 3H-Indazol-6-amine
  • CAS: 408335-40-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3H-Indazol-6-amine and Its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for preparing 3H-indazol-6-amine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for preparing 3H-indazol-6-amine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the medicinal chemistry applications of this important heterocyclic scaffold. The document delves into the nuances of synthetic pathways, mechanistic underpinnings of key reactions, and detailed experimental protocols.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The 6-aminoindazole moiety, in particular, serves as a crucial building block for numerous targeted therapies. A notable example is its role as a key intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The strategic placement of the amino group at the 6-position allows for diverse functionalization, making it a versatile scaffold for library synthesis in drug discovery programs.[2]

A critical aspect of indazole chemistry is its tautomerism. Indazole can exist in three tautomeric forms: 1H-, 2H-, and 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[3][4] While 3H-indazoles are generally less stable and rarer, they can be synthesized, typically through cycloaddition reactions that result in substitution at the 3-position.[5][6] For the purpose of this guide, while we acknowledge the user's interest in "3H-indazol-6-amine," the synthetic routes will focus on the preparation of the stable and widely utilized 1H-indazol-6-amine , which is often referred to simply as 6-aminoindazole. A discussion on the synthesis of substituted 3H-indazoles is also included to provide a comprehensive perspective.

Strategic Approaches to the Synthesis of 1H-Indazol-6-amine

The most common and efficient pathway to 1H-indazol-6-amine commences with the corresponding 6-nitroindazole. This strategy can be dissected into two primary stages: the formation of the 6-nitroindazole core and the subsequent reduction of the nitro group to the desired amine.

Synthesis of the 6-Nitro-1H-indazole Precursor

The synthesis of 6-nitro-1H-indazole is a critical first step. A widely adopted method involves the diazotization of 2-methyl-5-nitroaniline, followed by intramolecular cyclization.

Mechanism of Indazole Ring Formation:

The reaction proceeds via the formation of a diazonium salt from 2-methyl-5-nitroaniline in the presence of a nitrite source (e.g., sodium nitrite) and a protic acid (e.g., acetic acid). The resulting diazonium species then undergoes an intramolecular cyclization, where the nucleophilic nitrogen of the diazo group attacks the aromatic ring, leading to the formation of the indazole core. This process is a variation of the Davis-Beirut reaction, which is a powerful tool for synthesizing indazoles.[7][8][9]

Indazole Formation Mechanism Start 2-Methyl-5-nitroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H+ Cyclization Intramolecular Cyclization Diazonium->Cyclization Spontaneous Indazole 6-Nitro-1H-indazole Cyclization->Indazole

Mechanism of 6-Nitro-1H-indazole Synthesis.

Reduction of 6-Nitro-1H-indazole to 1H-Indazol-6-amine

The reduction of the nitro group at the 6-position is the pivotal step in the synthesis of 1H-indazol-6-amine. Several methods are available, each with its own set of advantages and disadvantages. The choice of reducing agent is often dictated by factors such as functional group tolerance, scalability, cost, and safety considerations.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It offers high yields and straightforward work-up.[10] However, care must be taken as Pd/C can be pyrophoric, and the use of hydrogen gas requires specialized equipment and safety precautions.[11][12][13][14]

  • Metal/Acid Reduction: The use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic and cost-effective method. Tin(II) chloride (SnCl2) is a mild and effective reagent for this transformation.[15] Iron powder is another economical and environmentally benign option.[16] The work-up for these reactions can be more involved due to the need to remove metal salts.

Mechanistic Insight into Nitro Group Reduction:

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. For metal/acid reductions, the mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

Nitro Reduction Pathways cluster_catalytic Catalytic Hydrogenation Nitro 6-Nitro-1H-indazole Nitroso Nitroso Intermediate Nitro->Nitroso H2, Pd/C Nitro->Nitroso SnCl2/Fe, H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H2, Pd/C Nitroso->Hydroxylamine SnCl2/Fe, H+ Amine 1H-Indazol-6-amine Hydroxylamine->Amine H2, Pd/C Hydroxylamine->Amine SnCl2/Fe, H+

General Pathways for Nitro Group Reduction.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 1H-indazol-6-amine.

Protocol 1: Synthesis of 1H-Indazol-6-amine via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of 6-nitro-1H-indazole.[10]

Step 1: Reduction of 6-Nitro-1H-indazole

  • Reaction Setup: In a flask suitable for hydrogenation, suspend 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol) in methanol (e.g., 250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 2.0 g, ~8 mol% loading) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously overnight at room temperature under a hydrogen atmosphere (a balloon can be used for small-scale reactions). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1H-indazol-6-amine as a solid.

ParameterValue
Starting Material6-Nitro-1H-indazole
Reagents10% Pd/C, H2 gas, Methanol
Reaction TimeOvernight
TemperatureRoom Temperature
Reported Yield~94%[10]
Protocol 2: Synthesis of 1H-Indazol-6-amine using Tin(II) Chloride

This protocol is based on a procedure for the reduction of a substituted 6-nitroindazole.[15]

Step 1: Reduction of 6-Nitro-1H-indazole

  • Reaction Setup: To a solution of 6-nitro-1H-indazole (e.g., 1 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (SnCl2·2H2O) (e.g., 4 equivalents).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl).

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude 1H-indazol-6-amine. Further purification can be achieved by column chromatography or recrystallization.

ParameterValue
Starting Material6-Nitro-1H-indazole
ReagentsSnCl2·2H2O, HCl, Ethyl Acetate
Reaction Time3-4 hours
TemperatureRoom Temperature
Reported YieldHigh

Synthesis of 1H-Indazol-6-amine Derivatives

The 6-amino group of the indazole core is a versatile handle for further derivatization, most commonly through N-alkylation or N-acylation reactions.

N-Alkylation of the Indazole Ring

Alkylation of the indazole nitrogen atoms can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.[3][17][18][19][20] For instance, the use of sodium hydride in THF tends to favor N1 alkylation.[18]

General Procedure for N-Alkylation:

  • Deprotonation: To a solution of 1H-indazol-6-amine in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3) at a controlled temperature.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) and stir the reaction until completion.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by chromatography to separate the N1 and N2 isomers.

N-Alkylation Regioselectivity Indazolamine 1H-Indazol-6-amine N1_Product N1-Alkyl-1H-indazol-6-amine Indazolamine->N1_Product Base, R-X (e.g., NaH, THF) N2_Product N2-Alkyl-2H-indazol-6-amine Indazolamine->N2_Product Base, R-X (Varying Conditions)

Sources

Exploratory

The Tautomeric Landscape of Indazole: A Technical Guide for Researchers and Drug Development Professionals

Abstract Indazole, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. Its utility is profoundly influenced by its existence in different tautomeric forms, primarily 1H-indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. Its utility is profoundly influenced by its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 3H-indazole being a less common but intriguing variant. The subtle equilibrium between these tautomers dictates the molecule's physicochemical properties, reactivity, and, critically, its biological activity. This in-depth technical guide provides a comprehensive exploration of the tautomerism of 1H-, 2H-, and 3H-indazole. We will delve into the fundamental principles governing their relative stabilities, the intricate mechanisms of their interconversion, and the robust analytical methodologies for their characterization and quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, control, and leverage indazole tautomerism in their scientific endeavors.

The Indazole Tautomers: A Tale of Three Forms

Indazole (benzo[d]pyrazole) can exist in three prototropic tautomeric forms, distinguished by the position of the hydrogen atom on the pyrazole ring.[1]

  • 1H-Indazole: The most thermodynamically stable and predominant tautomer under most conditions.[2][3] It features a benzenoid structure, which contributes to its aromatic stability.

  • 2H-Indazole: Generally less stable than the 1H-tautomer. It possesses an ortho-quinonoid character, which diminishes its aromaticity compared to the 1H form.[4]

  • 3H-Indazole: The least stable and rarest of the three tautomers, lacking full heteroaromaticity.[4]

The equilibrium between these forms is not static and can be influenced by a variety of factors, including the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, and temperature. Understanding and predicting this equilibrium is paramount for rational drug design, as the different tautomers can exhibit distinct biological profiles due to their unique shapes, hydrogen bonding patterns, and electrostatic potentials.[3]

Relative Stability and Tautomeric Equilibrium: A Quantitative Perspective

The predominance of the 1H-tautomer is not merely qualitative; it is supported by extensive experimental and computational data.

Energetic Landscape

Quantum mechanical calculations have consistently shown that 1H-indazole is energetically more favorable than 2H-indazole. The energy difference between the two tautomers is a key determinant of their equilibrium population.

Tautomer PairMethodEnergy Difference (kcal/mol)Reference
1H- vs. 2H-IndazoleMP2/6-31G**~3.6[5]
1H- vs. 2H-IndazoleB3LYP/6-311++G(d,p)~4.8[5]

These computational findings are in good agreement with experimental observations, which consistently show the 1H-tautomer as the major species in both the gas phase and in various solvents.[5]

The Role of the Environment: Solvent and Temperature Effects

While the intrinsic stability of the 1H-tautomer is a driving force, the surrounding environment can modulate the tautomeric equilibrium.

  • Solvent Effects: The tautomeric equilibrium can be influenced by the polarity and hydrogen-bonding properties of the solvent. However, for unsubstituted indazole, the 1H-form remains dominant across a wide range of solvents. A study on the solvatochromism of indazole in 22 different solvents concluded that neither the monomer nor the dimer undergoes tautomerization to 2H-indazole in the ground state in response to an increase in the dipolarity of the medium.[1]

  • Temperature Effects: The tautomeric equilibrium is also temperature-dependent. Variable-temperature NMR studies can be employed to probe the thermodynamics of the tautomeric interconversion. As the temperature increases, the population of the less stable 2H-tautomer is expected to increase, although the 1H-form generally remains the major component within a typical experimental temperature range.

The Mechanism of Interconversion: A Dance of Protons

The interconversion between indazole tautomers involves the transfer of a proton, a process known as prototropy. This can occur through several mechanisms:

  • Intramolecular Proton Transfer: A direct 1,2-proton shift from one nitrogen atom to the other. This process generally has a high activation energy barrier.

  • Intermolecular Proton Transfer (Solvent-Mediated): A more common mechanism where solvent molecules (protic or even aprotic with sufficient polarity) act as proton relays, facilitating the transfer through a lower energy pathway. Water, for instance, can form a hydrogen-bonded bridge between the two nitrogen atoms, enabling a concerted proton transfer.

  • Dimer-Mediated Proton Transfer: Indazoles can form hydrogen-bonded dimers in solution. Within these dimers, a concerted double proton transfer can occur, leading to tautomerization.

The prevailing mechanism is dependent on the specific conditions, particularly the nature of the solvent. Computational studies can be employed to model the transition states and activation energies for these different pathways, providing valuable insights into the dynamics of the tautomeric equilibrium.[6]

Analytical Characterization: Distinguishing the Tautomers

The ability to accurately identify and quantify the different indazole tautomers is crucial for both fundamental research and practical applications. Several spectroscopic techniques are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR spectra can provide distinct fingerprints for the 1H- and 2H-tautomers.

Key Differentiating Features:

  • ¹H NMR: The chemical shifts of the protons, particularly the N-H proton and the protons on the pyrazole ring (H3), are sensitive to the tautomeric form. In many cases, separate signals for the two tautomers can be observed, allowing for their direct quantification by integration.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also characteristic of the specific tautomer.

Experimental Protocol: Quantitative ¹H NMR Analysis of Indazole Tautomeric Equilibrium

Objective: To determine the ratio of 1H- and 2H-indazole tautomers in a given solvent.

Materials:

  • Indazole sample

  • Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the indazole sample.

    • Dissolve the sample in a precise volume of the chosen deuterated solvent to a known concentration (e.g., 10 mg/mL).

    • Transfer the solution to a clean and dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the 1H- and 2H-tautomers. The H3 proton is often a good diagnostic signal, typically appearing at a different chemical shift for each tautomer.

    • Carefully integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.

  • Constant Temperature: The tautomeric equilibrium is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

  • Long Relaxation Delay: Ensures that the magnetization of all protons has returned to equilibrium before the next pulse, which is essential for accurate quantification through integration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the indazole tautomers are distinct, providing a valuable method for their differentiation. The 2H-tautomer generally absorbs light at longer wavelengths and with a higher molar absorptivity compared to the 1H-tautomer. This difference arises from the altered electronic structure and the quinonoid character of the 2H form.

Experimental Protocol: Differentiation of Indazole Tautomers by UV-Vis Spectroscopy

Objective: To qualitatively differentiate between 1H- and 2H-indazole tautomers based on their UV-Vis absorption spectra.

Materials:

  • Samples of 1-methyl-1H-indazole and 2-methyl-2H-indazole (as reference compounds for the respective tautomeric forms)

  • Indazole sample of interest

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare dilute solutions of 1-methyl-1H-indazole and 2-methyl-2H-indazole in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).

    • Prepare a solution of the indazole sample of interest at a similar concentration.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Compare the absorption spectrum of the indazole sample to the spectra of the 1-methyl-1H-indazole and 2-methyl-2H-indazole standards.

    • The λmax (wavelength of maximum absorbance) and the overall shape of the spectrum will indicate the predominant tautomeric form in the sample. The 2H-tautomer will exhibit a red-shifted λmax compared to the 1H-tautomer.

Causality Behind Experimental Choices:

  • Methylated Standards: 1-methyl-1H-indazole and 2-methyl-2H-indazole are used as "locked" analogues that represent the electronic structure of the respective tautomers, as they cannot interconvert.

  • Spectroscopic Grade Solvents: These solvents have low UV absorbance in the region of interest, minimizing interference with the analyte's spectrum.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural information, allowing for the direct visualization of the tautomeric form present in the crystal lattice. This technique has been instrumental in confirming the solid-state structures of numerous indazole derivatives.

The Elusive 3H-Indazole: Synthesis and Stability

While 1H- and 2H-indazoles are the main players, the 3H-tautomer, a non-aromatic isomer, has also been synthesized and characterized. These molecules are generally less stable and can rearrange to their more stable aromatic counterparts.

Experimental Protocol: Synthesis of 3,3-Disubstituted 3H-Indazole-3-phosphonates

Objective: To synthesize a 3,3-disubstituted 3H-indazole derivative.

Materials:

  • A suitable 1-((2-(azidomethyl)phenyl)ethynyl)benzene derivative (starting material)

  • Diethyl phosphite

  • Tetrabutylammonium fluoride (TBAF) in acetone

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (eluents)

Procedure:

  • To a solution of TBAF (0.25 mmol, 85%) in acetone (2.0 mL) at -20 °C, add the starting azide (0.2 mmol).

  • Slowly add diethyl phosphite (0.24 mmol) to the reaction mixture.

  • Allow the mixture to stir at 0 °C for 12 hours.

  • After the reaction is complete, directly load the mixture onto a silica gel column.

  • Elute the column with a mixture of ethyl acetate and petroleum ether (1:5) to isolate the 3H-indazole product.

Causality Behind Experimental Choices:

  • TBAF: Acts as a base to deprotonate the diethyl phosphite, generating the nucleophile for the reaction.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity and minimize potential side reactions or decomposition of the less stable 3H-indazole product.

Tautomerism in Drug Discovery and Development: A Critical Consideration

The tautomeric state of an indazole-based drug candidate can have profound implications for its pharmacological properties:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, which can lead to different binding affinities and selectivities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and metabolic stability can differ between tautomers, affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of a patent claim, making a thorough understanding of the tautomeric landscape essential for protecting intellectual property.

Therefore, a comprehensive characterization of the tautomeric behavior of any new indazole-containing compound is a critical step in the drug discovery and development process.

Conclusion

The tautomerism of 1H-, 2H-, and 3H-indazole is a fascinating and fundamentally important aspect of this privileged scaffold. The energetic preference for the 1H-tautomer, coupled with the subtle influences of the molecular environment, creates a dynamic system with significant implications for chemistry and pharmacology. A thorough understanding of the principles governing tautomeric equilibrium and the application of robust analytical techniques for characterization are indispensable for researchers and drug developers working with this versatile class of molecules. By mastering the concepts outlined in this guide, scientists can unlock the full potential of indazoles in their pursuit of new medicines and materials.

Diagrams

Tautomeric Equilibrium of Indazole

Tautomerism T1 1H-Indazole (Benzenoid) More Stable T2 2H-Indazole (Quinonoid) Less Stable T1->T2 Proton Transfer T3 3H-Indazole (Non-aromatic) Least Stable T2->T3 Rearrangement

Caption: The tautomeric equilibrium between 1H-, 2H-, and 3H-indazole.

Experimental Workflow for Tautomer Analysis

Workflow start Indazole Sample nmr Quantitative ¹H NMR (Solution State) start->nmr uvvis UV-Vis Spectroscopy (Solution State) start->uvvis xray X-ray Crystallography (Solid State) start->xray ratio Tautomer Ratio (e.g., 1H:2H) nmr->ratio structure Predominant Tautomer Structure uvvis->structure solid_structure Solid-State Tautomer Structure xray->solid_structure

Caption: A typical experimental workflow for the analysis of indazole tautomers.

References

  • D. M. T. Chan, K. R. Campos, C. W. Lindsley, Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. J. Org. Chem.2020 , 85 (1), 436-444. [Link]

  • S. F. Vasilevsky, E. E. Shults, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26 (16), 4963. [Link]

  • J. Elguero, A. R. Katritzky, O. V. Denisko, Prototropic Tautomerism of Heterocycles: Part 1. General Overview and Methodology. Adv. Heterocycl. Chem.2000 , 76, 1-84. [Link]

  • P. S. S. Prasad, A. K. Chakraborti, A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Dev. Res.2022 , 83 (7), 1475-1502. [Link]

  • I. Alkorta, J. Elguero, Theoretical estimation of the annular tautomerism of indazoles. J. Phys. Org. Chem.2003 , 16 (10), 733-739. [Link]

  • J. Catalán, J. C. del Valle, On the solvatochromism, dimerization and tautomerism of indazole. J. Photochem. Photobiol. A Chem.2015 , 311, 103-109. [Link]

  • J. Elguero, C. Marzin, A. R. Katritzky, P. Linda, The Tautomerism of Heterocycles. Adv. Heterocycl. Chem.1974 , Suppl. 1, 1-655. [Link]

  • A. A. El-Azhary, Theoretical study of the mechanism of proton transfer in tautomeric systems: Alloxan. Int. J. Quantum Chem.1997 , 63 (4), 929-936. [Link]

  • J. Elguero, R. M. Claramunt, T. D. J. D'rrico, C. Lopez, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2012 , 77 (17), 7359-7369. [Link]

  • S. P. Singh, D. Kumar, Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2021 , 12 (11), 1835-1851. [Link]

Sources

Foundational

The Aminoindazole Core: A Technical Guide to its Physicochemical Properties for Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents what medicinal chemists refer to as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. When functionalized with an amino group, the resulting aminoindazoles become particularly versatile building blocks, offering a combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties that are highly desirable in the design of targeted therapeutics.

Aminoindazoles are not commonly found in nature, but their synthetic derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties. Their significance is underscored by their presence in clinically evaluated drugs, such as Entrectinib, a potent tyrosine kinase inhibitor built upon a 3-aminoindazole framework.

This technical guide provides an in-depth exploration of the core physical and chemical properties of aminoindazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a cohesive narrative that explains the causality behind experimental observations and methodologies. By understanding these fundamental characteristics, from solubility and pKa to reactivity and spectroscopic signatures, researchers can better leverage the aminoindazole scaffold to design the next generation of innovative medicines.

I. The Physicochemical Landscape of Aminoindazoles

The position of the amino group on the indazole ring significantly influences the molecule's physical properties. These properties, in turn, dictate its behavior in both chemical reactions and biological systems, affecting everything from solubility in assay buffers to its ability to cross cell membranes.

A. Solid-State Properties: Appearance and Melting Point

Aminoindazoles are typically crystalline solids at room temperature, with their appearance ranging from off-white to tan or even purple-brown powders. This coloration can be attributed to the presence of the chromophoric indazole ring system and the auxochromic amino group, which can lead to the absorption of visible light, particularly if trace impurities are present.

The melting point is a critical indicator of the purity and stability of a crystalline solid. For aminoindazoles, the melting point is influenced by the isomer's ability to form strong intermolecular interactions, such as hydrogen bonds and π-π stacking, in the crystal lattice.

IsomerMelting Point (°C)AppearanceReference
3-Aminoindazole 154-156Light brown crystalline powderN/A
4-Aminoindazole 147-149Yellow solid
5-Aminoindazole 175-178Gray to purple-brown powder
6-Aminoindazole 204-206Tan powder
7-Aminoindazole 161-163Off-white to yellow powderN/A
Note: Data for 3- and 7-aminoindazole are typical values from commercial suppliers and may vary.

Expert Insight: The significantly higher melting point of 6-aminoindazole compared to other isomers suggests a more stable and well-ordered crystal lattice. This could be due to more effective hydrogen bonding networks involving the amino group and the pyrazole nitrogens. When planning a synthesis, a higher melting point is often associated with greater thermal stability, which can be advantageous for purification by recrystallization.

B. Solubility Profile: A Key Determinant of "Drug-likeness"

Solubility is a crucial parameter in drug development, impacting oral bioavailability, formulation, and performance in high-throughput screening assays. The solubility of aminoindazoles is a complex interplay between their crystalline stability (as indicated by melting point) and their ability to interact with solvent molecules.

IsomerAqueous Solubility (µg/mL)Organic Solvent SolubilityReference
5-Aminoindazole 17.9Sparingly soluble in water
6-Aminoindazole 18.2 (at pH 7.4)Soluble in Methanol
Note: Comprehensive, directly comparable solubility data for all isomers is limited.

Generally, aminoindazoles exhibit low solubility in water due to the hydrophobic nature of the bicyclic aromatic system. However, the presence of the amino group and the two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with water, preventing them from being completely insoluble. Their solubility is typically higher in polar organic solvents like methanol, ethanol, and DMSO.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard, reliable method for determining the thermodynamic solubility of an aminoindazole, providing a self-validating system for obtaining this critical physicochemical parameter.

Principle: An excess of the solid compound is agitated in a fixed volume of buffer (typically phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the aminoindazole (e.g., 5-10 mg) to a known volume of PBS (e.g., 1-2 mL) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary for highly crystalline compounds.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter (e.g., 0.22 µm PVDF) and filter the supernatant into a clean vial. This step is critical to remove all particulate matter.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of the aminoindazole of known concentrations in the same buffer.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical instrument (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the aminoindazole in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.

Trustworthiness Check: To validate the attainment of equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

C. Acidity and Basicity (pKa): The Ionization State

The pKa values of an aminoindazole dictate its ionization state at a given pH. This is of paramount importance as the charge of a molecule affects its solubility, membrane permeability, and binding to its biological target. Aminoindazoles have both a basic amino group and an acidic N-H proton on the pyrazole ring.

IsomerPredicted pKa (Basic - NH3+)Predicted pKa (Acidic - NH)Reference
5-Aminoindazole ~4.5 - 5.514.52
6-Aminoindazole ~4.5 - 5.515.61
Note: Experimental pKa values are not readily available in the literature; these are estimations based on the amino group of aniline and the N-H of indazole.

The amino group is weakly basic, with a pKa similar to that of aniline. This means that at physiological pH (~7.4), a small but significant portion of the aminoindazole molecules will be protonated. The N-H proton of the pyrazole ring is very weakly acidic, and deprotonation only occurs under strongly basic conditions.

Expert Insight: The ability of the amino group to be protonated can be exploited to increase the aqueous solubility of these compounds for formulation purposes by forming hydrochloride salts. However, it's important to remember that the free base is often the species that more readily crosses cell membranes.

II. Chemical Reactivity: A Tale of Two Rings and an Amino Group

The chemical reactivity of aminoindazoles is rich and varied, stemming from the interplay of the electron-rich benzene ring, the pyrazole ring with its two nitrogen atoms, and the nucleophilic amino group. This versatility makes them ideal starting points for the synthesis of diverse chemical libraries.

A. Tautomerism: A Dynamic Equilibrium

Indazoles unsubstituted on a nitrogen atom exist as a mixture of two rapidly equilibrating tautomers: the 1H- and 2H-indazole forms. The 1H-tautomer is generally the more stable form. The position of the amino group can influence the tautomeric equilibrium, which in turn affects the molecule's reactivity and spectroscopic properties. This dynamic equilibrium is a key feature of the aminoindazole core.

Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and linked. Caption: Tautomeric equilibrium in aminoindazoles.

B. Reactivity of the Amino Group

The exocyclic amino group behaves as a typical aromatic amine. It is nucleophilic and can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield substituted amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of functional groups.

G Aminoindazole Aminoindazole (Nucleophile) Products Amide Substituted Amine N-Alkyl/Aryl Derivative Aminoindazole->Products Reaction at NH₂ Reagents Acyl Chloride Alkyl Halide Aldehyde/Ketone Reagents->Products

Caption: Reactivity of the amino group in aminoindazoles.

C. Reactivity of the Indazole Ring

The indazole ring system can undergo electrophilic substitution reactions, such as halogenation and nitration. The position of substitution is directed by both the existing amino group and the nitrogen atoms of the pyrazole ring. The amino group is a strong activating group and is ortho-, para-directing. The pyrazole ring is generally deactivating towards electrophilic attack. The interplay of these effects determines the final regioselectivity of the reaction.

Expert Insight: When planning an electrophilic substitution on an aminoindazole, it is often necessary to protect the amino group (e.g., as an acetamide) to prevent side reactions and to modulate its directing effect.

III. Synthesis of Aminoindazoles: Building the Core

A variety of synthetic routes to aminoindazoles have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

A. From Nitroindazoles: The Classic Approach

The most common and reliable method for synthesizing aminoindazoles is the reduction of the corresponding nitroindazole. This approach is advantageous because nitroindazoles can often be prepared through well-established nitration reactions of the parent indazole or by cyclization strategies.

Experimental Protocol: Synthesis of 6-Aminoindazole via Catalytic Hydrogenation

This protocol provides a detailed, field-proven method for the synthesis of 6-aminoindazole from 6-nitroindazole.

Principle: The nitro group of 6-nitroindazole is selectively reduced to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Methanol is used as the solvent.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flask suitable for hydrogenation (e.g., a Parr shaker flask or a round-bottom flask with a three-way stopcock for balloon hydrogenation), add 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol).

    • Add methanol as the solvent (e.g., 250 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 2.0 g). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., 1 atm from a balloon or higher pressure in a Parr apparatus) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically overnight).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude 6-amino-1H-indazole can be purified by recrystallization from water or ethanol to yield the final product as a yellow or tan solid.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, MS). The yield should be calculated based on the mass of the pure, dried product.

B. Other Synthetic Strategies

While the reduction of nitroindazoles is the workhorse method, other strategies offer access to different isomers and substitution patterns:

  • From Halobenzonitriles: Substituted 3-aminoindazoles can be synthesized from 2-halobenzonitriles through reactions with hydrazine or its derivatives.

  • Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles.

IV. Spectroscopic Characterization: Deciphering the Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of aminoindazoles.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of an aminoindazole will show characteristic signals for the aromatic protons on the benzene ring, the C3-H proton of the pyrazole ring (if unsubstituted), the N-H protons of the pyrazole ring, and the amino group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. The N-H protons are often broad and their chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons attached to nitrogen atoms are particularly informative.

B. Infrared (IR) Spectroscopy

The IR spectrum of an aminoindazole provides key information about the functional groups present. Look for:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (-NH₂). A broader band in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretch of the pyrazole ring.

  • C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic and pyrazole rings.

  • N-H Bending: A band around 1600-1650 cm⁻¹ due to the scissoring motion of the amino group.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the aminoindazole. Under electron impact (EI) ionization, the molecular ion (M⁺) is typically observed. Fragmentation patterns can provide further structural information. Common fragmentation pathways include the loss of HCN or N₂ from the pyrazole ring.

G cluster_char Physicochemical Characterization Workflow Aminoindazole Synthesized Aminoindazole Purity Purity & Identity (NMR, LC-MS) Aminoindazole->Purity MP Melting Point Purity->MP Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometric or UV-metric) Purity->pKa LogP Lipophilicity (LogP) (Shake-Flask or HPLC) Purity->LogP

Caption: A typical workflow for the physicochemical characterization of a novel aminoindazole derivative.

V. Conclusion: An Enduring Scaffold for Future Discovery

The aminoindazole core continues to be a cornerstone of modern drug discovery due to its remarkable synthetic versatility and its proven ability to interact with a wide range of biological targets. A thorough understanding of its fundamental physical and chemical properties—from its solid-state characteristics and solubility to its intricate reactivity and spectroscopic signatures—is not merely academic. It is the essential foundation upon which successful drug design and development programs are built. By mastering these core principles, researchers are well-equipped to unlock the full potential of this privileged scaffold, paving the way for the discovery of new and life-changing medicines.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. [Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423. (n.d.). PubChem. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). (n.d.). Cheméo. [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. (n.d.). PubChem. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (2018). Chemical Communications. [Link]

  • 5-Aminoindazole hydrochloride | C7H8ClN3 | CID 21122896. (n.d.). PubChem. [Link]

Exploratory

Biological activity of novel indazole scaffolds

A Technical Guide to the Biological Activity of Novel Indazole Scaffolds Executive Summary The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Biological Activity of Novel Indazole Scaffolds

Executive Summary

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to mimic endogenous ligands, particularly as a bioisostere of indole, have cemented its role as a cornerstone in the design of novel therapeutics.[2] Marketed drugs such as the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and the PARP inhibitor Niraparib underscore the clinical success of this scaffold.[3] This guide provides an in-depth exploration of the diverse biological activities of novel indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility for professionals in the field of drug discovery.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole's prominence in drug design stems from its unique physicochemical properties. It exists in two primary stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This tautomerism, along with the scaffold's ability to act as both a hydrogen bond donor and acceptor, allows for multifaceted interactions with a wide array of biological targets. The strategic functionalization at various positions of the indazole nucleus enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

G cluster_core Indazole Core & Tautomers Indazole Indazole (Benzpyrazole) Tautomer1H 1H-Indazole (More Stable) Indazole->Tautomer1H Tautomerizes to Tautomer2H 2H-Indazole Indazole->Tautomer2H Tautomerizes to G cluster_pathway MAPK/ERK Signaling Pathway Indazole Indazole-based ERK Inhibitor ERK ERK Indazole->ERK Inhibits GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK pathway by a novel indazole scaffold.

Table 1: Antiproliferative Activity of Novel Indazole Derivatives

Compound Class Target Cancer Cell Line IC50 (µM) Reference
Indazole-3-carboxamides Aurora A/B Kinase HCT116 0.026 [3]
Indazole Amides ERK1/2 HT29 (BRAF mutant) Potent Inhibition [5]
(E)-3,5-dimethoxystyryl Indazoles - MCF-7 0.34 - 1.15 [6]

| Thiophene-substituted YC-1 Analog | HIF-1 | - | 3.7 | [7]|

Anti-inflammatory and Immunomodulatory Effects

Indazoles have demonstrated significant potential in treating inflammatory diseases by modulating key components of the immune response. [8][9]

  • Mechanism of Action: A notable mechanism involves the inhibition of calcium influx in immune cells like mast cells. Aberrant mast cell activation contributes to numerous inflammatory and autoimmune disorders. [10]Certain indazole-3-carboxamides act as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a critical mediator of calcium entry that triggers the release of pro-inflammatory mediators. [10]

  • Structure-Activity Relationship (SAR) Insight: SAR studies have revealed that the regiochemistry of the indazole core is critical for CRAC channel inhibition. An indazole-3-carboxamide derivative (12d) actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer is completely inactive. [10]This highlights the necessity of precise structural orientation for biological activity.

Antibacterial and Antifungal Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and indazole derivatives have shown considerable promise. [2][11]

  • Mechanism of Action: The mechanisms are varied, with some compounds targeting essential bacterial enzymes. For example, certain 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. [2]

  • Quantitative Data:

    • A novel indazole derivative (compound 59) showed potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 67.09 μM. [2] * Another series of 3-methyl-1H-indazole derivatives was active against Bacillus subtilis and E. coli, with one compound producing a 22 mm and 46 mm zone of inhibition, respectively. [2] * A benzo[g]indazole derivative (compound 62) displayed an MIC of 3.125 μg/mL against S. aureus. [2]

Experimental Design: Protocols for Biological Evaluation

The transition from a synthesized compound to a viable drug candidate requires rigorous and reproducible biological testing. The following protocols are foundational for assessing the activities described above.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard method for measuring the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for initial screening of potential anticancer compounds.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method provides a quantitative measure of a compound's potency by directly observing its effect on microbial growth in a liquid medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the indazole test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the absorbance at 600 nm.

Rational Design: Synthesis and SAR Workflow

The development of potent and selective indazole-based drugs is an iterative process guided by SAR and computational modeling. [7][12]Late-stage C-H functionalization and metal-catalyzed reactions are modern synthetic strategies that allow for the rapid diversification of the indazole scaffold, providing a rich library of compounds for screening. [4][13]

G Start Identify Target & Initial Hit Compound Synthesis Synthesize Analog Library (e.g., C-H Functionalization) Start->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR Modeling Computational Modeling & Docking SAR->Modeling Guides Optimization Lead Optimization (Improve Potency, ADME) SAR->Optimization Modeling->Synthesis Design New Analogs Optimization->Synthesis InVivo In Vivo Testing Optimization->InVivo

Caption: Iterative workflow for the rational design of novel indazole therapeutics.

A key principle in SAR is understanding how electronic and steric properties of substituents impact biological activity. For example, in a study of YC-1 analogs as HIF-1 inhibitors, it was found that electron-withdrawing groups on the phenyl ring increased inhibitory activity, and replacing a furan ring with a thiophene ring enhanced potency significantly. [7]This knowledge allows medicinal chemists to rationally design next-generation compounds with improved therapeutic profiles.

Future Perspectives

The future of indazole-based drug discovery is bright. Integrating advanced technologies like AI-driven design, high-throughput screening, and novel synthetic methods such as flow chemistry will accelerate the discovery of new therapeutic agents. [2]Research is also expanding into developing multifunctional indazoles that can target multiple pathways simultaneously, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders. [2][6]A continued focus on mechanism-guided design and comprehensive pharmacokinetic profiling will be critical for translating these promising scaffolds into clinically successful drugs. [2]

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Yadav, G., & Singh, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988. [Link]

  • Saleem, M., Taha, M., & Al-Harrasi, A. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Research Reviews, 13(2), 99-115. [Link]

  • Gaikwad, D. D., et al. (2015). Indazole derivatives: a wide range of biological activities. Taylor & Francis. [Link]

  • Yadav, G., & Singh, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Saleem, M., Taha, M., & Al-Harrasi, A. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Wang, C., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Loidreau, G., et al. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Khan, I., et al. (2024). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Bhat, U. V., Martis, G. J., & Chikkanna, D. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link]

  • Chern, J., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Kumar, A., et al. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of 3H-Indazol-6-amine

Technical Application Note: Regioselective N-Alkylation Strategies for 3H-Indazol-6-amine Executive Summary The functionalization of 3H-indazol-6-amine (6-aminoindazole) presents a classic chemoselectivity challenge in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective N-Alkylation Strategies for 3H-Indazol-6-amine

Executive Summary

The functionalization of 3H-indazol-6-amine (6-aminoindazole) presents a classic chemoselectivity challenge in medicinal chemistry.[1] The molecule contains three nucleophilic nitrogen centers: the exocyclic primary amine (N-6) and the two endocyclic ring nitrogens (N-1 and N-2).

This guide provides a definitive protocol for the selective mono-alkylation of the exocyclic amine (N-6) , a critical step in synthesizing kinase inhibitors (e.g., analogues of Pazopanib or Axitinib).[1][2] We prioritize Reductive Amination as the gold-standard methodology due to its superior control over polyalkylation and regioselectivity compared to direct nucleophilic substitution.

Strategic Analysis: The Chemoselectivity Challenge

To design a robust protocol, one must understand the electronic landscape of the substrate.[1][2]

Nitrogen CenterTypeApprox.[1][2][3][4][5][6][7] pKa (Conjugate Acid)Reactivity Profile
N-1 (Ring) Pyrrole-like NH~14 (Acidity of NH)Hard Nucleophile (as Anion). Deprotonates easily with bases (NaH, Cs₂CO₃).[1] Reacts preferentially with alkyl halides under basic conditions.[1][2]
N-2 (Ring) Pyridine-like N~2-3Weak Nucleophile. Can compete during alkylation but is generally less reactive than the N-1 anion.[1]
N-6 (Exocyclic) Aniline-like NH₂~3.5 - 4.5Soft Nucleophile (Neutral). Reacts with electrophiles (aldehydes/ketones) under neutral/acidic conditions.[1]

The Decision Matrix:

  • Goal: Alkylate the Ring (N-1/N-2)? Use Basic Conditions (NaH/DMF + Alkyl Halide). The ring NH deprotonates first, becoming the dominant nucleophile.[1][2]

  • Goal: Alkylate the Amine (N-6)? Use Acidic/Neutral Conditions (Reductive Amination). The ring NH remains neutral (and non-nucleophilic), while the aniline nitrogen condenses with carbonyls to form imines.[1][2]

Core Protocol: Selective N-6 Alkylation via Reductive Amination[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the intermediate imine/iminium species without reducing the indazole ring or the aldehyde/ketone substrate.[1][2]

Reagents & Materials
  • Substrate: 3H-Indazol-6-amine (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.0 – 1.2 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1][2]

  • Quench: Saturated aqueous NaHCO₃.

Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a reaction vial with 3H-Indazol-6-amine (1.0 equiv) and DCE (0.1 M concentration).

  • Add the Aldehyde/Ketone (1.1 equiv).[1][2]

  • Add Acetic Acid (1.0 equiv).[1][2] Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1][2]

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For unreactive ketones, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) and stir for 2–4 hours to force imine formation before adding the reductant.[1][2]

Step 2: Reduction 5. Add STAB (1.5 equiv) in a single portion.[1][2]

  • Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the presence of the aldehyde, preventing direct reduction of the aldehyde to alcohol (chemoselectivity).[1][2]
  • Stir the suspension at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

Step 3: Workup & Purification [2] 7. Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the acid. Gas evolution (CO₂) will occur.[1][2] 8. Extraction: Extract the aqueous layer with DCM (3x).[1][2] 9. Wash: Combine organics and wash with brine.[1][2] Dry over Na₂SO₄.[1][2] 10. Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).[1][2]

Alternative Protocol: Direct Alkylation (Not Recommended)[1][2]

Direct alkylation using alkyl halides (R-X) is discouraged due to the "Polyalkylation Principle": The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to tertiary amines and quaternary salts.[1][2]

If you must use Alkyl Halides:

  • Use a weak base (NaHCO₃) to avoid deprotonating the Indazole Ring (N-1).[1]

  • Use a syringe pump to add the alkyl halide slowly (keeping its concentration low).[1][2]

  • Expect a mixture of N-6 mono-alkyl, N-6 di-alkyl, and trace N-1 alkylated products.[1]

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways based on reaction conditions.

IndazolePathways Start 3H-Indazol-6-amine Decision Select Reaction Conditions Start->Decision PathA Condition A: Basic (NaH, DMF, R-X) Decision->PathA Target Ring PathB Condition B: Acidic/Neutral (Aldehyde, STAB, AcOH) Decision->PathB Target Amine InterA Intermediate: Indazole Anion (N-1) PathA->InterA Deprotonation (pKa ~14) InterB Intermediate: Exocyclic Imine (N-6) PathB->InterB Condensation ProdA Product A: 1-Alkyl-indazol-6-amine (Ring Alkylation) InterA->ProdA Sn2 Attack ProdB Product B: N-(Alkyl)-3H-indazol-6-amine (Amine Alkylation) InterB->ProdB Hydride Reduction

Figure 1: Decision tree for regioselective alkylation of 6-aminoindazole. Acidic conditions favor amine functionalization; basic conditions favor ring alkylation.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ketone/aldehyde.[1]Use Ti(OiPr)₄ as a Lewis acid/dehydrating agent.[1][2] Heat the imine formation step to 50°C before adding reductant.
Ring Alkylation (N-1) Accidental basicity or use of reactive electrophiles.[1][8]Ensure media is slightly acidic (AcOH).[1][2] Avoid strong bases.[1][2]
Dialkylation (N-6, N-6) Aldehyde is too reactive (e.g., Formaldehyde).[1][2]Use strictly 1.0 equiv of aldehyde.[1][2] Switch to NaBH₃CN (slower reducing agent) to allow equilibrium control.[1][2]
Solubility Issues Indazoles can be crystalline/insoluble.[1][2]Switch solvent to THF or MeOH/DCM mixtures.[1][2] Note: MeOH reacts with STAB slowly, so add STAB in excess or use NaBH₃CN.[1][2]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Alam, R. M.; Keating, J. J.[2][9] Beilstein J. Org.[1][2] Chem.2021 , 17, 1939–1951.[1][2] Link

  • Amine Synthesis by Reductive Amination. Organic Chemistry Portal. Link

  • Reductive Amination: A Powerful and Reliable Strategy. Myers, A. G. (Harvard University).[1][2]Link

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives. Hoang, V.-H., et al. RSC Advances2021 , 11, 1908.[1][2] Link

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based Pan-Pim Kinase Inhibitors

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Targeting Pim Kinases with Indazole Scaffolds The Pim kinases are a family of three highly homologous seri...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Pim Kinases with Indazole Scaffolds

The Pim kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell signaling pathways fundamental to tumorigenesis, including cell survival, proliferation, and differentiation.[1] Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. Overexpression of these kinases is a hallmark of a wide range of hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to therapy.[1][2] This makes the Pim kinase family a highly attractive target for pharmacological inhibition in cancer therapy.[3]

The development of pan-Pim inhibitors, which target all three isoforms, is a strategic approach to counteract the functional redundancy observed among the family members.[1] The indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[1] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of kinases. Specifically, the 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a potent pharmacophore for pan-Pim kinase inhibition, offering a foundation for the development of highly selective and cell-active compounds.[1][3]

This guide provides a detailed technical overview, including step-by-step protocols, for the synthesis, purification, and biological evaluation of a representative pan-Pim kinase inhibitor based on the 3-(pyrazin-2-yl)-1H-indazole scaffold.

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT pathway and also intersect with other critical cancer signaling cascades like the PI3K/AKT/mTOR pathway. They exert their oncogenic effects by phosphorylating a host of downstream substrates involved in apoptosis, cell cycle progression, and protein synthesis.

Pim_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibitor Cytokines Cytokines Receptor Receptor Cytokines->Receptor Bind JAK JAK Receptor->JAK Activate STAT STAT JAK->STAT Phosphorylate P-STAT (Dimer) P-STAT (Dimer) STAT->P-STAT (Dimer) Dimerize Pim Gene Pim Gene P-STAT (Dimer)->Pim Gene Induce Transcription Pim mRNA Pim mRNA Pim Gene->Pim mRNA Transcription Pim Kinase Pim Kinase Pim mRNA->Pim Kinase Translation BAD BAD Pim Kinase->BAD Phosphorylates (Inactivates) p21/p27 p21/p27 Pim Kinase->p21/p27 Phosphorylates (Inactivates) 4E-BP1 4E-BP1 Pim Kinase->4E-BP1 Phosphorylates (Activates) Apoptosis Apoptosis BAD->Apoptosis Inhibits Cell Cycle Progression Cell Cycle Progression p21/p27->Cell Cycle Progression Promotes Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Promotes Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Pim Kinase Inhibits

Caption: Pim Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow for Indazole-Based Pan-Pim Inhibitors

The synthesis of 3-(pyrazin-2-yl)-1H-indazole derivatives generally follows a multi-step sequence involving the formation of the indazole core, introduction of the pyrazine moiety, and subsequent functionalization. A key transformation is the palladium-catalyzed cross-coupling reaction.

Synthetic_Workflow Start Starting Material (e.g., 1H-Indazole) Iodination Step 1: C-3 Iodination Start->Iodination Protection Step 2: N-1 Protection (e.g., SEM-Cl) Iodination->Protection Coupling Step 3: Suzuki or Stille Coupling with Pyrazine derivative Protection->Coupling Deprotection Step 4: N-1 Deprotection Coupling->Deprotection Functionalization Step 5 (Optional): Further Modification Deprotection->Functionalization Purification Purification (Column Chromatography) Deprotection->Purification If no further modification Functionalization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Pan-Pim Inhibitor Characterization->Final_Compound

Caption: General Synthetic Workflow for Indazole-Based Pim Inhibitors.

Detailed Protocols

Part 1: Synthesis of a 3-(Pyrazin-2-yl)-1H-indazole Core Structure

This protocol is a representative synthesis adapted from established methodologies for preparing indazole-based kinase inhibitors.[4][5]

Materials and Reagents:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 2-(Tributylstannyl)pyrazine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1.1: Synthesis of 3-Iodo-1H-indazole

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in DMF.

  • Addition of Reagents: Add potassium hydroxide (3.75 eq) to the solution and stir for 15 minutes at room temperature. Add a solution of iodine (2.0 eq) in DMF dropwise to the mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.[4]

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-iodo-1H-indazole.

Protocol 1.2: N-1 Protection of 3-Iodo-1H-indazole with SEM-Cl

Causality: The N-H of the indazole is acidic and can interfere with subsequent organometallic coupling reactions. Protection of this nitrogen is crucial for achieving high yields and preventing side reactions. The SEM group is chosen for its stability under coupling conditions and its relatively straightforward removal.[6][7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Formation of Indazolide Anion: Cool the THF to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Add a solution of 3-iodo-1H-indazole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole.

Protocol 1.3: Stille Coupling of Protected Iodoindazole with 2-(Tributylstannyl)pyrazine

Causality: The Stille coupling is a reliable palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organotin compound and an organic halide. It is well-suited for constructing the desired biaryl linkage between the indazole and pyrazine rings.[3]

  • Reaction Setup: In a flame-dried flask suitable for reflux, combine 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.0 eq), 2-(tributylstannyl)pyrazine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir overnight.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography on silica gel to obtain 3-(pyrazin-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole.

Protocol 1.4: Deprotection of the SEM Group

Causality: The final step is the removal of the SEM protecting group to yield the free N-H on the indazole, which is often crucial for biological activity as it can act as a hydrogen bond donor in the kinase hinge region. TBAF is a common reagent for cleaving silicon-based protecting groups.[6][8]

  • Reaction Setup: Dissolve the SEM-protected indazole (1.0 eq) in THF in a plastic vial or flask (as fluoride can etch glass).

  • Addition of TBAF: Add a 1M solution of TBAF in THF (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final 3-(pyrazin-2-yl)-1H-indazole.

Part 2: Biological Evaluation Protocols

Protocol 2.1: In Vitro Pan-Pim Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP-quantification assay to measure the enzymatic activity of Pim kinases and the potency of inhibitors.

  • Reagent Preparation: Prepare kinase buffer, recombinant Pim-1, Pim-2, and Pim-3 enzymes, the appropriate substrate peptide (e.g., a derivative of BAD), and ATP at desired concentrations.

  • Compound Preparation: Serially dilute the indazole inhibitor in DMSO and then in kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, the respective Pim kinase isoform, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2.2: Cellular Proliferation/Viability Assay (CellTiter-Glo® Format)

This protocol measures the effect of the inhibitors on the viability of cancer cell lines known to overexpress Pim kinases (e.g., KMS-12-BM multiple myeloma cells).[1]

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor (typically from 10 µM to 0.1 nM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37 °C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[9][10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated cells and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Data Presentation

The potency of 3-(pyrazin-2-yl)-1H-indazole inhibitors can be significantly modulated by substitutions on the indazole core and the pyrazine ring. The following table summarizes representative SAR data from the literature, highlighting the impact of these modifications on pan-Pim inhibitory activity.[1]

Compound IDR¹ (Indazole Substitution)R² (Pyrazine Substitution)Pim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Cellular IC₅₀ (nM) (KMS-12-BM)
59a -H4-piperidinyl3113>3000
59c -H2-aminopiperidinyl370111400
60a -H4-aminopiperidinyl1911400
61c -H4-(2-fluorophenyl)piperidin-4-yl-amine with polar group at C40.41.10.430-120

Data adapted from Wang et al. (2015) and Hu et al. as cited in Tandon et al. (2021).[1]

Key SAR Insights:

  • Piperidine Substituents: Introduction of an amino group on the piperidine moiety at the pyrazine 2-position generally enhances cellular potency.

  • Polar Groups: The addition of polar groups can improve cellular potency while maintaining high enzymatic activity, likely by improving physicochemical properties.[1]

  • Spirocycles: The introduction of spirocyclic structures can lead to remarkable enzymatic activity.[1]

References

  • Wang, H., Cee, V. J., Chavez, F., Lanman, B. A., Reed, A. B., Wu, B., ... & Tasker, A. S. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 834–840. [Link]

  • Collot, M., & Mallet, J. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(25), 9495–9499. [Link]

  • Zhang, Y., & Zhang, H. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 60(15), 1083-1086. [Link]

  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Camacho, J., Hernández-Vázquez, E., & Velázquez-López, J. M. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2025. [Link]

  • Alberico, D., & Scott, J. D. (2006). Methods for preparing indazole compounds.
  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(41), 25228-25257. [Link]

  • Kumar, A., & Ganesh, K. N. (2015). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, nucleotides & nucleic acids, 34(1), 1-11. [Link]

  • Sławiński, J., & Brzozowski, Z. (2011). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Molecules, 16(8), 6773-6789. [Link]

  • Xu, L., Dai, Y., & Wang, C. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Drug Design, Development and Therapy, 16, 3635-3652. [Link]

  • Katritzky, A. R., & Ji, F. B. (2002). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 67(22), 7522-7524. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Li, M., Shi, T., Chen, Y., & Zhang, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • Hannah, R., Beck, M., Moravec, R., & Riss, T. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, 2, 11-14. [Link]

  • Zhang, J., & Wang, Y. (2011). Method for separating and purifying substituted indazole isomers.
  • Xu, L., Dai, Y., & Wang, C. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. ResearchGate. [Link]

  • Shaim, A. A., & Al-Ghamdi, A. M. (2019). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Journal of the Serbian Chemical Society, 84(9), 925-937. [Link]

  • Camacho, J., Hernández-Vázquez, E., & Velázquez-López, J. M. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2014). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

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Method

Application Notes & Protocols: The 6-Aminoindazole Scaffold in Neurological Disorder Research

I. Introduction: The Indazole Nucleus as a Privileged Scaffold in CNS Drug Discovery The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Indazole Nucleus as a Privileged Scaffold in CNS Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While it exists in three tautomeric forms (1H-, 2H-, and 3H-indazole), the 1H-tautomer is the most thermodynamically stable and is predominantly the form explored in pharmacological research.[2][3] This guide addresses the application of the 6-aminoindazole scaffold, a key pharmacophore derived from the indazole nucleus, in the context of neurological disorder research. Although the query specified the 3H-tautomer of 6-aminoindazole, the available scientific literature overwhelmingly focuses on derivatives of the 1H-indazole core. Therefore, this document synthesizes the extensive research on this more common scaffold to provide a robust and actionable guide for investigators in the field.

Derivatives of 6-aminoindazole have emerged as potent modulators of key pathological pathways in debilitating neurological conditions such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][4] Their therapeutic potential stems from their ability to engage multiple targets, including critical kinases and enzymes involved in neurodegeneration, neuroinflammation, and neurotransmitter metabolism.[5] This document provides a detailed exploration of the mechanisms of action, preclinical applications, and detailed experimental protocols for investigating 6-aminoindazole-based compounds in neurological research.

II. Scientific Rationale & Multifaceted Mechanisms of Action

The therapeutic efficacy of 6-aminoindazole derivatives in neurological disorders is not based on a single mechanism but rather on their ability to modulate a network of interconnected pathological pathways. This multi-target engagement is a highly sought-after characteristic in developing treatments for complex diseases of the central nervous system.

The primary mechanisms of action for this class of compounds include:

  • Inhibition of Pathogenic Kinases: A significant body of evidence points to the role of indazoles as kinase inhibitors. In the context of neurodegeneration, Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2) are prime targets.[2] Overactive GSK-3β is a key driver of tau hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD and other tauopathies.[6] Similarly, mutations in LRRK2 are a common genetic cause of PD. By inhibiting these kinases, indazole compounds can directly interfere with these core pathogenic processes.

  • Modulation of Neurotransmitter Metabolism: Certain indazole derivatives are effective inhibitors of Monoamine Oxidase (MAO), particularly the MAO-B isoform, which is prevalent in the brain.[2] MAO-B is responsible for the degradation of dopamine. Its inhibition increases dopaminergic neurotransmission, which is a cornerstone of symptomatic treatment for Parkinson's Disease.[7] This mechanism also reduces the production of reactive oxygen species (ROS) that arise from monoamine metabolism, thereby conferring neuroprotective effects by mitigating oxidative stress.[7]

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation is a critical component of nearly all neurodegenerative diseases. Indazole derivatives have been shown to possess anti-inflammatory properties, in part by inhibiting enzymes like cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.[8][9] Furthermore, some derivatives exhibit direct antioxidant activity, protecting neurons from damage induced by oxidative stress.[9]

  • Cholinesterase Inhibition: In the context of Alzheimer's Disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. Some indazole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), helping to preserve acetylcholine levels in the brain and improve cognitive function.[9]

These interconnected mechanisms are visualized in the signaling pathway diagram below.

Indazole 6-Aminoindazole Derivatives GSK3B GSK-3β Inhibition Indazole->GSK3B MAO MAO-B Inhibition Indazole->MAO ChE AChE/BuChE Inhibition Indazole->ChE Inflammation Anti-Inflammatory (e.g., COX-2 Inhibition) Indazole->Inflammation Tau Tau Hyperphosphorylation (NFTs) GSK3B->Tau Reduces Dopamine Dopamine Degradation MAO->Dopamine Reduces ACh Acetylcholine Degradation ChE->ACh Reduces Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines Reduces Neuroprotection Neuroprotection & Symptom Alleviation Tau->Neuroprotection Leads to Dopamine->Neuroprotection Leads to ACh->Neuroprotection Leads to Cytokines->Neuroprotection Leads to

Caption: Multi-target mechanisms of 6-aminoindazole derivatives in neurological disorders.

III. Preclinical Applications & Proof-of-Concept Studies

The therapeutic hypotheses outlined above are supported by a growing body of preclinical evidence. The 6-aminoindazole scaffold has been successfully incorporated into molecules evaluated in cellular and animal models of both Parkinson's and Alzheimer's disease.

A. Parkinson's Disease (PD) Models

A notable example is the derivative 6-amino-1-methyl-indazole (AMI) , which has been investigated for its neuroprotective properties.[6][10]

  • In Vitro Studies: In the human neuroblastoma cell line SH-SY5Y, a common model for dopaminergic neurons, treatment with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) induces apoptosis and mimics PD pathology. AMI treatment was shown to significantly increase the viability of MPP+-exposed cells.[6] Mechanistically, this was accompanied by a marked decrease in the phosphorylation of tau protein and the expression of its upstream kinase, GSK-3β.[10]

  • In Vivo Studies: The efficacy of AMI was further validated in a mouse model of PD induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Oral administration of AMI to MPTP-treated mice led to significant improvements in behavioral symptoms and, crucially, preserved dopaminergic neurons in the substantia nigra region of the brain.[6]

B. Alzheimer's Disease (AD) Models

In the context of AD, research has focused on developing multi-target-directed ligands from the indazole scaffold.

  • In Vitro Studies: Novel 5-substituted indazole derivatives have been synthesized and shown to simultaneously inhibit both cholinesterases (AChE and BuChE) and β-secretase 1 (BACE1), the enzyme that initiates the production of amyloid-beta (Aβ) peptides.[9] Furthermore, these compounds demonstrated neuroprotective effects against Aβ-induced cell death in SH-SY5Y cells and exhibited antioxidant properties.[9]

Derivative Class / Example Neurological Disorder Model Key Molecular Target(s) Observed Therapeutic Effect(s) Reference(s)
6-amino-1-methyl-indazole (AMI)Parkinson's Disease (MPP+/MPTP)GSK-3βDecreased tau phosphorylation, increased cell viability, preserved dopaminergic neurons, improved motor function.[6],[10]
General Indazole DerivativesParkinson's DiseaseMAO-B, LRRK2Potential for increased dopamine levels and reduced oxidative stress.[2],[5]
5-substituted Indazole DerivativesAlzheimer's Disease (Aβ toxicity)AChE, BuChE, BACE1Cholinesterase and BACE1 inhibition, neuroprotection against Aβ toxicity, anti-inflammatory and antioxidant effects.[9]

IV. Experimental Protocols

The following protocols provide detailed, field-proven methodologies for evaluating the neuroprotective effects and mechanism of action of 6-aminoindazole derivatives.

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect SH-SY5Y neuroblastoma cells from toxicity induced by MPP+, a well-established model for Parkinson's disease pathology.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., a 6-aminoindazole derivative) dissolved in DMSO (sterile)

  • MPP+ iodide salt (Sigma-Aldrich)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound. Include a "vehicle control" group with medium containing DMSO only.

    • Incubate for 2 hours.

  • Neurotoxin Challenge:

    • Prepare a stock solution of MPP+ in sterile water. Dilute it in culture medium to the desired final concentration (typically 1-2 mM, to be optimized for your specific cell line passage).

    • Add MPP+ solution to all wells except the "untreated control" group. The final volume in each well should remain consistent.

    • The experimental groups will be:

      • Untreated Control (cells + medium + vehicle)

      • MPP+ Control (cells + medium + vehicle + MPP+)

      • Test Compound Groups (cells + medium + test compound + MPP+)

    • Incubate for an additional 24-48 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each group relative to the untreated control (set to 100% viability).

    • Formula: % Viability = (Absorbance_sample / Absorbance_control) * 100.

    • Plot the % viability against the compound concentration to determine the protective effect.

Protocol 2: Western Blot Analysis of Tau Phosphorylation

This protocol is used to determine if the neuroprotective effect of a compound is mediated by the inhibition of GSK-3β and subsequent reduction in tau phosphorylation.

Materials:

  • Cell culture plates (6-well)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Tau (Ser396), anti-total Tau, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed SH-SY5Y cells in 6-well plates and treat with the test compound and/or neurotoxin as described in Protocol 1.

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

    • Analyze band intensities using software like ImageJ, normalizing to a loading control like β-actin.

Workflow 3: In Vivo Evaluation in a Mouse Model of Parkinson's Disease

This diagram outlines the typical workflow for assessing the efficacy of a 6-aminoindazole derivative in the MPTP mouse model of PD.

A Acclimatization & Baseline Behavioral Testing B Group Assignment: 1. Vehicle 2. MPTP + Vehicle 3. MPTP + Test Compound A->B C Compound Administration (e.g., Oral Gavage) Pre- or Post-MPTP B->C D MPTP Induction (Systemic Injection) C->D E Post-Induction Behavioral Testing (e.g., Rotarod, Pole Test) D->E F Euthanasia & Tissue Collection (Brain) E->F G Post-mortem Analysis: - Immunohistochemistry (TH+ neurons) - HPLC (Dopamine levels) - Western Blot (p-Tau, etc.) F->G

Caption: General experimental workflow for in vivo testing in an MPTP mouse model.

V. Conclusion

The 6-aminoindazole scaffold represents a versatile and highly promising platform for the development of novel therapeutics for neurological disorders. Its ability to engage multiple, disease-relevant targets—including kinases like GSK-3β, enzymes such as MAO-B and cholinesterases, and inflammatory pathways—positions it as a privileged structure for creating multi-target-directed ligands. The protocols and data presented herein provide a comprehensive framework for researchers to investigate compounds based on this scaffold, from initial in vitro screening for neuroprotective activity to mechanistic validation and in vivo proof-of-concept. Continued exploration of this chemical space is warranted and holds significant potential for advancing the treatment of complex neurodegenerative diseases.

VI. References

  • ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Importance of Indazole against Neurological Disorders. Retrieved from [Link]

  • PubMed. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Retrieved from [Link]

  • OUCI. (n.d.). Importance of Indazole against Neurological Disorders. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Importance of Indazole against neurological disorders. Retrieved from [Link]

  • Frontiers. (n.d.). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3H-Indazol-6-amine in Organic Electronics Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a detailed technical guide on the utilization of 3H-Indazol-6-amine as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of 3H-Indazol-6-amine as a versatile building block for the synthesis of novel organic electronic materials. While traditionally explored in medicinal chemistry, the unique electronic and photophysical properties of the indazole scaffold present significant opportunities for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). These notes offer insights into the rationale behind its use, detailed synthetic protocols for creating advanced materials, comprehensive characterization methodologies, and standardized procedures for device fabrication and testing.

Introduction: The Scientific Rationale for Employing the Indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, is an intriguing scaffold for organic electronic materials due to its inherent electronic properties. Unlike its well-studied bioisostere, indole, the indazole moiety possesses two nitrogen atoms within its five-membered ring, leading to a distinct electronic distribution. This unique structure offers several advantages:

  • Tunable Electronic Properties: The presence of two nitrogen atoms allows for selective functionalization at various positions, enabling precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in designing materials for efficient charge injection, transport, and light emission in electronic devices.

  • High Thermal and Chemical Stability: The aromatic nature of the indazole ring imparts significant stability, a crucial requirement for long-lasting organic electronic devices.

  • Good Hole-Transporting Capability: Similar to other nitrogen-containing heterocycles like carbazoles, the indazole scaffold can be designed to exhibit excellent hole-transporting properties, making it a suitable component for hole transport layers (HTLs) in OLEDs and as a donor material in OPVs.

  • Potential for High Photoluminescence Quantum Yield (PLQY): Functionalized indazole derivatives have been shown to exhibit strong fluorescence, indicating their potential as emissive materials in OLEDs.

3H-Indazol-6-amine, with its reactive amine group, serves as an excellent starting point for the synthesis of more complex, conjugated molecules through well-established cross-coupling reactions.

Synthesis of Indazole-Based Organic Electronic Materials

The primary strategy for synthesizing advanced organic electronic materials from 3H-Indazol-6-amine involves extending its conjugation through palladium-catalyzed cross-coupling reactions. The amine group can be used as a nucleophile in Buchwald-Hartwig amination or can be transformed into a more suitable functional group for other coupling reactions.

General Considerations for Synthesis
  • Inert Atmosphere: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

  • Solvent Purity: Anhydrous solvents are crucial for the success of these reactions.

  • Reagent Quality: Use high-purity starting materials and reagents to minimize side reactions and simplify purification.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling

This protocol outlines a hypothetical synthesis of a donor-acceptor molecule where the indazole moiety acts as the donor and is coupled with an electron-accepting unit.

Step 1: Bromination of 3H-Indazol-6-amine

To utilize Suzuki coupling, the amine group is first converted to a halide. A Sandmeyer-type reaction can be employed for this purpose.

Step 2: Suzuki Cross-Coupling Reaction

Reaction Scheme:

G Indazol_Br 6-Bromo-3H-indazole Catalyst Pd(PPh3)4 K2CO3 Indazol_Br->Catalyst Boronic_Acid Aryl Boronic Acid (Acceptor Unit) Boronic_Acid->Catalyst Product Indazole-Aryl Conjugate Catalyst->Product DME/H2O, 80°C

Caption: Suzuki coupling of 6-bromo-3H-indazole with an aryl boronic acid.

Materials:

Reagent/SolventM.W.Amount (mmol)Eq.
6-Bromo-3H-indazole197.021.01.0
Aryl Boronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,2-Dimethoxyethane (DME)90.12--
Water18.02--

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-3H-indazole (1.0 mmol), the aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of argon.

  • Add a degassed 3:1 mixture of DME and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a D-π-A Material via Buchwald-Hartwig Amination

This protocol describes the coupling of 3H-Indazol-6-amine with an aryl bromide to form a donor-pi-acceptor (D-π-A) type molecule.

Reaction Scheme:

G Indazol_NH2 3H-Indazol-6-amine Catalyst Pd2(dba)3 / XPhos NaOtBu Indazol_NH2->Catalyst Aryl_Br Aryl Bromide (Acceptor Unit) Aryl_Br->Catalyst Product N-Aryl-indazol-6-amine Catalyst->Product Toluene, 100°C

Caption: Buchwald-Hartwig amination of 3H-Indazol-6-amine.

Materials:

Reagent/SolventM.W.Amount (mmol)Eq.
3H-Indazol-6-amine133.151.01.0
Aryl Bromide-1.11.1
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene92.14--

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add 3H-Indazol-6-amine (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Physicochemical Characterization

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized materials.

TechniquePurposeExpected Information
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.Confirmation of the molecular structure and identification of impurities.
Mass Spectrometry (HRMS) Precise mass determination.Confirmation of the elemental composition.
UV-Vis Spectroscopy To determine the optical absorption properties.Absorption maxima (λₘₐₓ) and optical bandgap (E₉).
Photoluminescence (PL) Spectroscopy To assess the light-emitting properties.Emission maxima (λₑₘ), quantum yield (Φբ), and Stokes shift.
Cyclic Voltammetry (CV) To determine the electrochemical energy levels.HOMO and LUMO energy levels, and the electrochemical bandgap.
Thermogravimetric Analysis (TGA) To evaluate thermal stability.Decomposition temperature (TᏧ), crucial for device stability.
Differential Scanning Calorimetry (DSC) To identify phase transitions.Glass transition temperature (T₉) and melting point (Tₘ).
Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry

Apparatus and Reagents:

  • A three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire).

  • Potentiostat.

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Ferrocene (as an internal standard).

Procedure:

  • Prepare a ~1 mM solution of the synthesized indazole derivative in the electrolyte solution.

  • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction peaks.

  • After the measurement, add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.

  • Calculate the HOMO and LUMO energy levels using the following equations:

    • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level, but it is recommended to calibrate this value for your specific setup.)

Organic Electronic Device Fabrication and Testing

The synthesized indazole-based materials can be incorporated into OLEDs and OPVs using solution processing or thermal evaporation techniques.

Workflow for OLED Fabrication (Solution-Processed)

G cluster_0 Device Fabrication Workflow A ITO Substrate Cleaning B PEDOT:PSS Deposition (Spin Coating) A->B C Indazole-Material Layer (Spin Coating) B->C D Electron Transport Layer (ETL) (Spin Coating/Evaporation) C->D E Cathode Deposition (Thermal Evaporation) D->E F Encapsulation E->F

Caption: Workflow for the fabrication of a solution-processed OLED.

Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Emissive Layer (EML): Prepare a solution of the synthesized indazole-based material in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. Anneal the film to remove residual solvent.

  • Electron Transport and Injection Layers: Deposit an electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) by thermal evaporation.

  • Cathode Deposition: Thermally evaporate a metal cathode (e.g., aluminum) through a shadow mask.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Workflow for OPV Fabrication (Conventional Architecture)

G cluster_1 Device Fabrication Workflow A ITO Substrate Cleaning B PEDOT:PSS Deposition A->B C Active Layer Deposition (Indazole-Donor:Acceptor Blend) B->C D Cathode Deposition (e.g., Ca/Al) C->D E Encapsulation D->E

Caption: Workflow for the fabrication of a conventional OPV.

Protocol:

  • Substrate and HIL Preparation: Follow the same procedure as for OLED fabrication.

  • Active Layer Deposition: Prepare a blend solution of the indazole-based donor material and a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or ITIC) in a common solvent. Spin-coat the blend solution onto the PEDOT:PSS layer inside a glovebox to form the bulk heterojunction (BHJ) active layer. The film may require thermal or solvent vapor annealing to optimize the morphology.

  • Cathode Deposition: Thermally evaporate a low work function metal cathode (e.g., Ca followed by Al) through a shadow mask.

  • Encapsulation: Encapsulate the device to prevent degradation.

Device Characterization
  • OLEDs: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Record the electroluminescence (EL) spectrum and calculate the external quantum efficiency (EQE), power efficiency, and color coordinates.

  • OPVs: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²). Determine the open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), fill factor (FF), and power conversion efficiency (PCE). Measure the external quantum efficiency (EQE) as a function of wavelength.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents and reagents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Palladium catalysts are toxic and should be handled with care.

  • Organometallic reagents can be pyrophoric and require careful handling under an inert atmosphere.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in coupling reactions Inactive catalyst, poor quality reagents/solvents, insufficient inert atmosphere.Use fresh catalyst, purify reagents and solvents, ensure proper degassing and inert atmosphere techniques.
Poor film quality in spin coating Incorrect solvent, concentration, or spin speed.Screen different solvents, optimize the solution concentration and spin coating parameters.
Short device lifetime Oxygen or moisture contamination, material instability.Improve encapsulation, ensure all fabrication steps are performed in a high-purity inert environment.

Conclusion

3H-Indazol-6-amine is a promising and versatile building block for the development of novel organic electronic materials. Its unique electronic structure and amenability to functionalization through established synthetic methodologies make it an attractive candidate for creating high-performance materials for OLEDs, OPVs, and other electronic applications. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the potential of this exciting class of compounds.

References

  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Synthesis and efficient solid-state emission of conjugated donor–acceptor–donor triphenylamine chromophores. New Journal of Chemistry. [Link]

  • Inorganic Semiconductors in Electronic Applications. MDPI. [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]

  • Electronic Properties of Organic Semiconductors. ResearchGate. [Link]

  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Synthesis of indazole-based fluorophores. PubMed. [Link]

  • Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides. PubMed Central. [Link]

  • Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. ADDI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Urban Mining and Electrochemistry: Cyclic Voltammetry Study of Acidic Solutions from Electronic Wastes (Printed Circuit Boards) for Recovery of Cu, Zn, and Ni. MDPI. [Link]

  • Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. RSC Publishing. [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties. Journal of Materials Chemistry C. [Link]

  • Controlled experimental studies and CV experiments. Cyclic voltammetry... ResearchGate. [Link]

  • Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. University of the Basque Country. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. PubMed Central. [Link]

  • Organic photovoltaics with thick active layers (∼800 nm) using a high mobility polymer donor. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Role of Second Polymer Donor in Polymer–Fullerene Ternary Blend Solar Cells Evaluated by Photoconductive Atomic Force Microscopy. The Journal of Physical Chemistry C. [Link]

  • Cyclic Voltammetry and Molecular Docking Study of the Interactions of Two Derivatives of 5-fluorouracil with DNA. DOI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties. ResearchGate. [Link]

  • Sequential Deposition of Donor and Acceptor Provides High‐Performance Semitransparent Organic Photovoltaics Having a Pseudo p–i–n Active Layer Structure. ResearchGate. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. [Link]

  • Highly Efficient Layer-by-Layer Organic Photovoltaics Enabled by Additive Strategy. MDPI. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Electronic properties of hybrid organic/inorganic semiconductor pn-junctions. ResearchGate. [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. [Link]

  • Making an OLED - Light from Carbon Compounds. YouTube. [Link]

  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. PubMed Central. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in indazole N-methylation

Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on one of the most frequently encountered issues in heterocyclic chemistry: controlling the regioselectivity of indazole N-methylation.

The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents, from the anti-emetic granisetron to the PARP inhibitor niraparib.[1][2] However, the synthesis of N-alkylated indazole derivatives is often complicated by the formation of a mixture of N1 and N2 constitutional isomers, which can be difficult to separate and lead to significant yield loss.[3] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing both the "how" and the "why" behind each recommendation.

Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core principles that govern the outcome of indazole N-alkylation reactions. Understanding these fundamentals is the first step toward troubleshooting and optimizing your synthesis.

Q1: Why is it so difficult to selectively methylate just one nitrogen on the indazole ring?

The primary challenge stems from the electronic nature of the indazole ring system. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Upon deprotonation with a base, an ambident indazolide anion is formed. This anion has significant electron density on both the N1 and N2 atoms, making both sites nucleophilic. The subsequent alkylation can therefore occur at either nitrogen, often leading to a mixture of products.[3][4] The precise ratio of N1 to N2 alkylation is a delicate balance of several competing factors, including steric hindrance, electronics, and the specific reaction conditions employed.

Q2: What is the difference between thermodynamic and kinetic control in this reaction?

This is the most critical concept for controlling regioselectivity.

  • Kinetic Control: The kinetically controlled product is the one that is formed the fastest. For indazoles, the N2 position is often considered more sterically accessible, and its lone pair is more readily available for reaction in the neutral state.[5] Therefore, reactions run under conditions that do not allow for equilibration (e.g., lower temperatures, specific acid-catalyzed pathways) often favor the N2 isomer.[5][6]

  • Thermodynamic Control: The thermodynamically controlled product is the most stable product. The N1-alkylated indazole is typically the more thermodynamically stable isomer.[1][2] Conditions that allow the reaction to be reversible or to equilibrate over time (e.g., higher temperatures, specific base/solvent systems) will ultimately favor the formation of the N1 isomer, even if the N2 isomer forms faster initially.[4][7]

Q3: What are the key experimental factors that I can change to influence the N1 vs. N2 ratio?

You have several levers to pull. The interplay between them determines the final product distribution. The most impactful factors are:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent dictates the nature of the indazolide anion's ion pair (tight vs. solvent-separated), which profoundly impacts regioselectivity.[2]

  • Indazole Substituents: The electronic and steric properties of substituents already on the indazole ring play a major role in directing the incoming methyl group.[2]

  • Reaction Temperature: Higher temperatures tend to favor thermodynamic control (N1 product), while lower temperatures can sometimes be used to isolate the kinetic product (N2).[3]

  • Nature of the Alkylating Agent: While we are focused on methylation, it's worth noting that the reactivity and steric bulk of the electrophile can also influence the outcome.

Part 2: Troubleshooting Guide - Solving Specific Experimental Problems

This section provides direct answers and actionable advice for common issues encountered in the lab.

Q4: I'm getting a mixture of N1 and N2 isomers, but I want the N1 product. How can I improve selectivity?

Achieving high N1 selectivity involves pushing the reaction conditions towards thermodynamic control or using steric and chelation effects to your advantage.

Causality: The N1-isomer is the more stable product. Your goal is to create conditions that either allow the reaction to equilibrate to this stable product or to rig the transition state so that the pathway to the N1 product is heavily favored.

Solutions:

  • Leverage Chelation with NaH in THF: This is a highly effective and widely cited method, particularly if your indazole has a coordinating group (like an ester or amide) at the C3 position.[2][3][8] The sodium cation (Na⁺) from the sodium hydride base forms a "tight ion pair," chelating between the N2 nitrogen and the heteroatom of the C3 substituent. This effectively blocks the N2 position, forcing the methylating agent to attack the N1 position.[2][3]

  • Utilize Steric Hindrance: If your indazole has a bulky substituent at the C3 position (e.g., tert-butyl), it will naturally sterically hinder the N2 position and direct alkylation to N1. This effect is often strong enough to provide high N1 selectivity even under various conditions.[1][2]

  • Change the Solvent: If you are using a polar aprotic solvent like DMF or DMSO with a base like K₂CO₃ or Cs₂CO₃, you are likely getting a mixture because these solvents create "solvent-separated" ion pairs, leaving both N1 and N2 available for attack.[2][4] Switching to a less polar solvent like THF or dioxane can promote the formation of tight ion pairs and improve N1 selectivity.[3] For example, switching from DMF to dioxane has been shown to dramatically increase the yield of the N1 product.[3]

  • Try Reductive Amination: An alternative strategy is to react the indazole with an aldehyde (for methylation, formaldehyde or a precursor) under conditions that form an enamine intermediate. This reaction is often under thermodynamic control and can provide excellent N1 selectivity.[4]

The following table summarizes typical results for the alkylation of a generic C3-substituted indazole, illustrating the dramatic effect of the reaction conditions.

EntryBaseSolventTypical N1:N2 RatioDominant ControlReference
1K₂CO₃DMF58 : 42Mixed[4]
2Cs₂CO₃DMF~1.5 : 1Mixed[2]
3NaHTHF>99 : 1Thermodynamic / Chelation[2][8]
4Cs₂CO₃Dioxane>95 : 5Thermodynamic[3]
Q5: My goal is the N2-methylated indazole. What conditions should I use?

Selectively forming the N2 isomer requires exploiting kinetic control or unique electronic effects.

Causality: The N2 position is often the site of the faster initial attack. The key is to use conditions that capture this kinetic product without allowing for isomerization to the more stable N1 product.

Solutions:

  • Acid-Catalyzed Conditions: Unlike base-mediated reactions that proceed via the anion, acid-catalyzed methods react with the neutral indazole. Under mildly acidic conditions, the N2 lone pair can be more accessible, leading to regioselective N2 alkylation.[5] A highly effective modern method involves using methyl 2,2,2-trichloroacetimidate as the methylating agent with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This protocol is notable for its high N2 selectivity and tolerance of various functional groups.[9]

  • Exploit Electronic Effects: If your indazole has a strong electron-withdrawing group at the C7 position (e.g., -NO₂, -CO₂Me), this can electronically favor alkylation at the N2 position, even under basic conditions. Excellent N2 selectivity (≥96%) has been reported for these substrates.[2][8]

Q6: My reaction has poor conversion, or I'm getting no product. What's wrong?

Low reactivity can be due to several factors, from poor solubility to an insufficiently strong base.

Troubleshooting Steps:

  • Check Base Strength and Solubility: For deprotonation to occur, the base must be strong enough. Carbonate bases (K₂CO₃, Cs₂CO₃) may not be sufficient for less acidic indazoles. A stronger base like NaH or NaHMDS might be necessary. Furthermore, ensure your base is soluble in the chosen solvent. For instance, Cs₂CO₃ has poor solubility in toluene and dioxane at room temperature, which can stall the reaction.[2][3]

  • Increase the Temperature: Many indazole alkylations require heating to achieve a reasonable reaction rate. If you are running the reaction at room temperature, consider increasing it to 50-90 °C.[3]

  • Verify Reagent Quality: Ensure your solvent is anhydrous, especially when using water-sensitive reagents like NaH. Check the purity of your indazole starting material and the methylating agent.

  • Consider Steric Hindrance: Extreme steric hindrance, for example from a bulky C7 substituent, can completely shut down reactivity at the N1 position.[4] If both N1 and N2 are sterically encumbered, the reaction may fail entirely.

Q7: How do I reliably determine the N1:N2 product ratio in my crude reaction mixture?

Accurate characterization is essential for optimizing your reaction. Do not rely on TLC alone.

Analytical Methods:

  • ¹H NMR Spectroscopy: This is the most powerful and accessible tool. The chemical shifts of the indazole ring protons are highly diagnostic.

    • The C3-H proton is particularly useful. In N1-isomers, this proton typically appears further downfield compared to the corresponding N2-isomer.

    • The chemical shift of the N-CH₃ group is also distinct for each isomer.

    • By integrating the signals corresponding to a unique proton from each isomer (e.g., the two N-CH₃ signals), you can accurately determine the product ratio.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for quickly assessing the conversion and the number of products formed.[3][4] While the isomers will have the same mass, they will often have different retention times on the LC column, allowing you to determine the crude ratio from the peak areas in the chromatogram (UV trace).

  • NOE (Nuclear Overhauser Effect) NMR Spectroscopy: For unambiguous structural assignment, an NOE experiment can be definitive. In an N1-methylated indazole, irradiation of the N1-CH₃ protons should show an NOE enhancement to the C7-H proton. In an N2-methylated indazole, irradiation of the N2-CH₃ protons will show an NOE to both the C3-H and C7-H protons.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective N1-Methylation via Chelation Control (NaH/THF)

This protocol is adapted from methodologies that demonstrate high N1-selectivity for indazoles with a C3-coordinating group.[2][8]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the C3-substituted indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy suspension of the sodium indazolide salt should form.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours, monitoring by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 50 °C.[3][8]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-methylated product.

Protocol 2: Selective N2-Methylation via Acid Catalysis

This protocol is based on the highly selective N2-alkylation method developed by Pfizer chemists.[9]

  • Preparation: To a clean, dry vial with a magnetic stir bar, add the indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Solvent Addition: Add an anhydrous, non-coordinating solvent such as 1,2-dichloroethane or dioxane (~0.2 M).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 2-16 hours. Monitor the reaction for the consumption of starting material by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with dichloromethane. Quench by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to yield the pure N2-methylated indazole.

Part 4: Visualization of Key Concepts

Visual aids can help clarify complex mechanistic pathways and decision-making processes.

troubleshooting_flowchart start Goal: Selective Indazole N-Methylation isomer_choice Desired Isomer? start->isomer_choice n1_path N1 Isomer (Thermodynamic Product) isomer_choice->n1_path  N1 n2_path N2 Isomer (Kinetic Product) isomer_choice->n2_path  N2 c3_sub Does Indazole have a C3-coordinating group (e.g., -CO2Me, -CONH2)? n1_path->c3_sub cond_A RECOMMENDATION: Use NaH in THF. Leverages chelation control for excellent N1 selectivity. c3_sub->cond_A Yes cond_B RECOMMENDATION: Use Cs2CO3 in Dioxane at > 90°C. Favors thermodynamic product. c3_sub->cond_B No / Mixture still observed c7_sub Does Indazole have a strong C7-EWG (e.g., -NO2)? n2_path->c7_sub cond_C RECOMMENDATION: Use TfOH (cat.) with Me-trichloroacetimidate. Excellent kinetic control. c7_sub->cond_C No / General Method Needed cond_D RECOMMENDATION: Standard basic conditions (e.g., K2CO3/DMF) may favor N2. Verify experimentally. c7_sub->cond_D Yes

Caption: Decision tree for selecting initial reaction conditions.

Caption: Proposed mechanism for N1-selectivity via chelation.

References
  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Anonymous. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]

  • Valdés-García, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Anonymous. (2023). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Anonymous. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Campeau, L.-C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Anonymous. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Walton, M. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Valdés-García, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Direct Functionalization of the Indazole Core

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of direct indazole core functionalization. The indazole scaffold is a privileged structure in medicinal chemistry, but its direct functionalization presents unique challenges.[1][2] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that researchers commonly encounter during the direct functionalization of indazoles. Each problem is followed by a series of questions and answers to diagnose and resolve the issue.

Problem 1: Poor or No Yield in C-H Functionalization Reactions

You've set up your palladium-catalyzed C-H arylation of a 1H-indazole, but the reaction is sluggish, or you're recovering only starting material. What should you check?

Q1: Is your catalyst system optimal for this transformation?

A1: The choice of palladium source, ligand, and oxidant is critical for successful C-H functionalization.[3] Not all palladium catalysts are equally effective. For instance, in Suzuki-Miyaura cross-coupling for C-3 functionalization, the catalytic activity can vary significantly with the palladium source, with a common trend being PdCl₂(dtbpf) > PdCl₂(dppf) > Pd(OAc)₂ > PdCl₂ > Pd(PPh₃)₄.[4]

  • Expert Insight: Catalyst choice is not just about reactivity but also about stability. Consider if your reaction conditions are causing catalyst degradation. For example, some immobilized palladium catalysts can leach from their support in the presence of certain organic solvents, leading to a loss of activity.[4]

Q2: Are your starting materials and reagents pure and dry?

A2: C-H activation catalysis is often sensitive to impurities. Water and oxygen can have a significant impact on the reaction outcome.

  • Protocol:

    • Ensure your indazole starting material is pure. Recrystallize or use column chromatography if necessary.

    • Dry your solvent using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).

    • Degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.

    • Use freshly opened or properly stored reagents, especially organometallic coupling partners and bases.

Q3: Have you considered the impact of a directing group?

A3: The inert nature of C-H bonds is a fundamental challenge in their functionalization.[3] A directing group can bind to the metal center and deliver the catalyst to a specific C-H bond, increasing the effective molarity and promoting the reaction.[3][5] For N-substituted indazoles, the substituent itself can act as a directing group, influencing the regioselectivity of the functionalization.

Problem 2: Lack of Regioselectivity (Mixture of N1/N2 or C-H Isomers)

You've successfully functionalized your indazole, but you have an inseparable mixture of isomers. How can you improve the regioselectivity?

Q1: How can I selectively functionalize the N1 or N2 position?

A1: The tautomeric nature of the indazole core makes selective N-functionalization challenging.[6] The choice of reaction conditions and protecting groups can steer the reaction towards the desired isomer.

  • Thermodynamic vs. Kinetic Control: 1H-indazole is generally the more thermodynamically stable tautomer.[6] Reactions run at higher temperatures may favor the formation of the N1-substituted product. Conversely, reactions under kinetic control (lower temperatures, strong and bulky bases) might favor the N2 position.

  • Protecting Groups: The use of a removable directing group on either nitrogen atom is a common strategy to ensure regioselectivity. For example, a bulky protecting group on N1 can sterically hinder this position and favor functionalization at N2. Common protecting groups for indazoles include Boc, THP, and SEM.

Q2: How do I control regioselectivity in C-H functionalization?

A2: Achieving regioselectivity in C-H functionalization is a significant hurdle, especially for positions like C4 which are electronically and sterically less accessible.[5]

  • Directing Groups: As with N-functionalization, directing groups are key. For instance, in the C-H functionalization of 2-aryl-2H-indazoles, the 2-aryl group can direct functionalization to its own ortho position.[7]

  • Steric Hindrance: The steric environment of the indazole core can influence the site of functionalization. Less hindered positions are generally more reactive. For example, in some Rh(III)-catalyzed reactions of meta-substituted azobenzenes, the reaction occurs regioselectively at the less hindered C-H bond.[8]

  • Electronic Effects: The inherent electronic properties of the indazole ring direct functionalization. The C3 position is often a target for both electrophilic and radical substitutions due to its electronic nature.[4][9]

Troubleshooting Workflow for Poor Regioselectivity

start Mixture of Isomers Obtained check_N_vs_C N- vs. C-functionalization? start->check_N_vs_C check_C_isomers Mixture of C-H isomers? check_N_vs_C->check_C_isomers C-functionalization N_isomers N1/N2 Mixture check_N_vs_C->N_isomers C_isomers C-H Isomer Mixture check_N_vs_C->C_isomers check_C_isomers->C_isomers N_solutions Protecting Group Strategy Modify Reaction Conditions (T, base) N_isomers->N_solutions Troubleshoot N-selectivity C_solutions Introduce/Modify Directing Group Alter Catalyst/Ligand System Exploit Steric/Electronic Bias C_isomers->C_solutions Troubleshoot C-selectivity

Caption: Decision workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the direct C-3 functionalization of 1H-indazole?

A1: Direct C-3 functionalization of 1H-indazole can be problematic. For example, direct C-3 alkylation via a Minisci reaction often results in very low yields due to the unique electronic structure of the five-membered nitrogen-containing heterocycle.[4] Direct C-3 arylation may require specialized catalysts and harsh reaction conditions.[4] A common strategy to overcome this is a two-step process involving initial halogenation (e.g., iodination or bromination) at the C-3 position, followed by a transition metal-catalyzed cross-coupling reaction like Suzuki-Miyaura or Negishi coupling.[4]

Q2: Are there metal-free methods for the functionalization of indazoles?

A2: Yes, while transition-metal catalysis is prevalent, several metal-free methods have been developed.[6] These often involve radical pathways.[6][10] For example, C3-nitration of 2H-indazoles can be achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen. Additionally, electrochemical methods are emerging as a green and sustainable approach for reactions like C3-H trifluoromethylation, avoiding the need for external oxidants and metal salts.[6][10]

Q3: How do I choose an appropriate directing group for my indazole functionalization?

A3: The choice of directing group depends on the desired position of functionalization and the reaction conditions.

Directing Group TypeTarget PositionExampleKey Considerations
N1-Protecting GroupC7-H or C-H on N1-substituentN-acetyl, N-pivaloylCan be removed post-functionalization.
N2-Aryl GroupOrtho C-H of the N2-aryl ring2-phenyl-2H-indazoleThe indazole itself acts as the directing group.[7][9]
Removable Directing Group on N1C7-HPyridyl, pyrimidylOften used in Rh(III) or Ru(II) catalysis.[9]

Q4: My palladium catalyst appears to be inactive. What could be the cause?

A4: Catalyst inactivity, or "poisoning," can arise from several sources.

  • Substrate-Induced Deactivation: Some functional groups on your indazole or coupling partner can coordinate strongly to the metal center and inhibit catalysis.

  • Impure Reagents: As mentioned in the troubleshooting section, impurities can act as catalyst poisons.

  • Incorrect Oxidation State: Many cross-coupling reactions require the catalyst to be in a specific oxidation state (e.g., Pd(0) for the catalytic cycle to begin). Ensure your pre-catalyst is being appropriately reduced in situ, or consider adding a reducing agent if the mechanism requires it.

  • Ligand Degradation: The phosphine ligands commonly used in palladium catalysis can be sensitive to air and moisture.

Mechanism of Palladium-Catalyzed C-H Activation

Pd_II Pd(II) Indazole_Pd_II Indazole-Pd(II) Complex Pd_II->Indazole_Pd_II Coordination Pd_IV Pd(IV) Pd_IV->Pd_II Reductive Elimination (Product Formation) Pd_0 Pd(0) Pd_0->Pd_II Oxidative Addition Cyclometalated Cyclometalated Pd(II) Intermediate Indazole_Pd_II->Cyclometalated C-H Activation Cyclometalated->Pd_IV Oxidative Addition Coupling_Partner + Coupling Partner Oxidant + Oxidant

Caption: A generalized catalytic cycle for directed C-H functionalization.

By systematically addressing these common challenges and understanding the underlying chemical principles, researchers can more effectively develop robust and efficient methods for the direct functionalization of the indazole core, accelerating the discovery of new therapeutic agents and functional materials.

References

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • Royal Society of Chemistry. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
  • ResearchGate. (2020, July 14). (PDF) Direct Catalytic Functionalization of Indazole Derivatives.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles.
  • PubMed. (2022, July 22). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ACS Publications. (n.d.). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles.

Sources

Troubleshooting

How to avoid over-alkylation in amine synthesis reactions

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with amine alkylation, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with amine alkylation, specifically the prevalent issue of over-alkylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the selectivity and yield of your desired amine products.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.

Q1: My direct alkylation of a primary amine with an alkyl halide is yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I favor mono-alkylation?

A1: This is a classic problem in amine synthesis and stems from the product of the initial alkylation being more nucleophilic than the starting amine. The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen, making the secondary amine a better nucleophile than the primary amine it was formed from. This leads to a "runaway" reaction where the desired product reacts faster than the starting material.[1][2][3]

Here are several strategies to troubleshoot this, ranging from simple procedural adjustments to adopting alternative synthetic routes:

Strategy 1: Manipulating Stoichiometry and Reaction Conditions

  • Use a Large Excess of the Amine: By significantly increasing the concentration of the primary amine relative to the alkylating agent (e.g., 5-10 equivalents), you can statistically favor the alkylating agent colliding with the starting amine rather than the mono-alkylated product. This is often the simplest first approach but can be wasteful if the amine is expensive.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to a heated solution of the excess amine can help maintain a low instantaneous concentration of the electrophile, further promoting mono-alkylation.

  • Choice of Base and Solvent: The use of specific bases, such as cesium carbonate, has been shown to promote mono-N-alkylation by suppressing the over-alkylation of the secondary amine product.[5] The solvent can also play a role; optimizing solvent polarity can influence reaction rates.

Strategy 2: Alternative Synthetic Methods

If simple adjustments are insufficient, more robust synthetic strategies are required. The choice depends on your target (primary, secondary, or tertiary amine).

MethodTarget AmineKey AdvantageLimitations
Reductive Amination Primary, Secondary, TertiaryExcellent selectivity, broad substrate scope.[6][7]Requires a carbonyl compound (aldehyde/ketone) as the alkyl source.
Gabriel Synthesis PrimaryExclusively produces primary amines, avoiding over-alkylation.[8][9][10]Limited to primary alkyl halides; secondary halides may undergo elimination.
Amide Synthesis followed by Reduction Primary, Secondary, TertiaryHigh control; amides do not over-acylate.[11][12][13]Adds two steps (amide formation, reduction) to the synthesis.
Sulfonamide "Protecting Group" Strategy SecondaryExcellent for controlling mono-alkylation of primary amines.Requires protection and deprotection steps, which can be harsh.[14][15]
Q2: I am trying to synthesize a primary amine, but the Gabriel synthesis is failing with my secondary alkyl halide. What is happening?

A2: The Gabriel synthesis relies on an SN2 reaction between the phthalimide anion and an alkyl halide.[8][9] The phthalimide anion, while a good nucleophile, is also sterically bulky. With secondary alkyl halides, the increased steric hindrance around the reaction center makes the competing E2 elimination pathway much more favorable, leading to the formation of an alkene instead of the desired N-alkyl phthalimide.

Troubleshooting Steps:

  • Confirm the Reaction Pathway: Analyze your crude reaction mixture for the presence of alkenes. This will confirm that elimination is the primary issue.

  • Alternative Synthesis for Primary Amines:

    • Azide Synthesis: React your secondary alkyl halide with sodium azide (NaN₃) in an SN2 reaction to form an alkyl azide. The azide can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C). This method is highly effective for preparing primary amines from primary and secondary halides.[1][16]

Workflow: Azide Synthesis for Primary Amines

cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Reduction RX R-X (Alkyl Halide) Azide R-N₃ (Alkyl Azide) RX->Azide Sₙ2 Attack NaN3 NaN₃ Azide_reduce R-N₃ Azide->Azide_reduce Intermediate Amine R-NH₂ (Primary Amine) Azide_reduce->Amine Reduction Reducer [H] (e.g., LiAlH₄, H₂/Pd-C)

Caption: Azide synthesis workflow for primary amines.

Q3: My reductive amination is giving low yields. How can I optimize it?

A3: Reductive amination is a robust method, but its success hinges on the delicate balance between two key steps: the initial formation of an imine (or enamine) and its subsequent reduction.[6]

Common Issues and Optimization Strategies:

  • Imine Formation is Unfavorable:

    • Water Removal: The condensation of the amine and carbonyl to form an imine is a reversible equilibrium reaction that produces water. Removing water as it forms will drive the reaction forward (Le Châtelier's principle). This can be achieved by using a Dean-Stark apparatus or by adding drying agents like molecular sieves (4 Å) to the reaction mixture.[17]

    • pH Control: Imine formation is typically acid-catalyzed. However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic. A slightly acidic pH (typically 4-6) is often optimal. A common practice is to use a mild acid catalyst like acetic acid.[7]

  • Choice of Reducing Agent:

    • The reducing agent should be selective for the iminium ion over the starting carbonyl compound. Mild hydride reagents are preferred.

    • Sodium triacetoxyborohydride (STAB): NaBH(OAc)₃ is an excellent choice as it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine intermediate. It is often used in a one-pot procedure where the amine, carbonyl, and STAB are all mixed together.[7]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, particularly effective at acidic pH where the iminium ion is readily formed. Caution: NaBH₃CN can release toxic HCN gas at low pH.

    • Catalytic Hydrogenation: H₂ with a metal catalyst (e.g., Pd/C, Raney Ni) is also a very effective and clean method.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventKey Features
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE)Mild, selective, often used one-pot. Tolerates many functional groups.[7]
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Effective at acidic pH. Caution: toxic HCN potential.
Catalytic HydrogenationH₂/CatalystAlcohols, Ethyl Acetate"Green" method, high yielding, but may reduce other functional groups (alkenes, alkynes, nitro groups).

Section 2: Frequently Asked Questions (FAQs)

Q4: Why does over-alkylation happen in the first place?

A4: The root cause is an electronic effect. Alkyl groups are weakly electron-donating. When a primary amine (R-NH₂) is alkylated to a secondary amine (R₂-NH), the second alkyl group pushes more electron density onto the nitrogen atom. This increased electron density makes the secondary amine both a stronger base and a more potent nucleophile than the primary amine it was formed from. Consequently, the newly formed secondary amine competes effectively for the alkylating agent, leading to the formation of a tertiary amine (R₃-N), which can then go on to form a quaternary ammonium salt (R₄-N⁺).[1][2][18]

Primary Amine\n(R-NH₂) Primary Amine (R-NH₂) Secondary Amine\n(R₂-NH) Secondary Amine (R₂-NH) Primary Amine\n(R-NH₂)->Secondary Amine\n(R₂-NH) + R-X Tertiary Amine\n(R₃-N) Tertiary Amine (R₃-N) Secondary Amine\n(R₂-NH)->Tertiary Amine\n(R₃-N) + R-X Quaternary Salt\n(R₄-N⁺X⁻) Quaternary Salt (R₄-N⁺X⁻) Tertiary Amine\n(R₃-N)->Quaternary Salt\n(R₄-N⁺X⁻) + R-X

Caption: The "runaway" reaction of amine alkylation.

Q5: What are amine "protecting groups" and how do they prevent over-alkylation?

A5: A protecting group is a chemical moiety that is temporarily attached to a functional group (in this case, the amine) to render it non-reactive while other chemical transformations are carried out on the molecule.[14][19][20] For amines, protecting groups work by withdrawing electron density from the nitrogen, making it significantly less nucleophilic.

The most common strategies involve converting the amine into a carbamate or a sulfonamide:

  • Carbamates (e.g., Boc, Cbz): Reacting an amine with an agent like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) forms a carbamate. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity. These groups can be removed later under specific, mild conditions (e.g., Boc with acid, Cbz with hydrogenation).[21]

  • Sulfonamides (e.g., Ts, Ns): Reacting an amine with a sulfonyl chloride (e.g., tosyl chloride) forms a stable sulfonamide. The strongly electron-withdrawing sulfonyl group makes the nitrogen non-nucleophilic. The resulting N-H proton is now acidic enough to be removed by a base, allowing for a single, controlled alkylation on the nitrogen. The sulfonamide group can then be removed to reveal the desired secondary amine.[14][15][22]

Q6: When should I choose reductive amination over direct alkylation?

A6: You should almost always choose reductive amination when your goal is to synthesize a specific secondary or tertiary amine in high yield and purity from a primary or secondary amine, respectively. Direct alkylation is generally only preferred when:

  • You are synthesizing a quaternary ammonium salt, where over-alkylation is the desired outcome (this is often called "exhaustive methylation" if using methyl iodide).[1][23][24]

  • You are synthesizing a tertiary amine from a secondary amine, as the "runaway" problem is less severe at this stage and steric hindrance can help slow the final quaternization step.[1]

  • A simple, one-step procedure is valued over yield and purity, and a large excess of the starting amine is cheap and readily available.

For most applications in drug development and complex molecule synthesis where precision is paramount, the control and high selectivity offered by reductive amination make it the superior method.[6][18][25]

Section 3: Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination (One-Pot STAB Procedure)

This protocol describes the synthesis of N-benzyl-aniline from aniline and benzaldehyde.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 eq)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline and the solvent (DCE).

  • Add benzaldehyde to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the imine. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring solution. Note: The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-aniline.

Protocol 2: Synthesis of a Primary Amine via the Gabriel Synthesis

This protocol describes the synthesis of benzylamine from benzyl bromide.

Step A: N-Alkylation of Potassium Phthalimide

  • Place potassium phthalimide (1.1 eq) in a round-bottom flask with anhydrous Dimethylformamide (DMF).

  • Add benzyl bromide (1.0 eq) to the suspension.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the disappearance of benzyl bromide by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the N-benzylphthalimide.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Step B: Hydrazinolysis of N-Alkylphthalimide

  • Suspend the dried N-benzylphthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with dilute HCl to protonate the product amine.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Basify the filtrate with aqueous NaOH until pH > 12 to deprotonate the benzylammonium salt.

  • Extract the aqueous solution with diethyl ether or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzylamine.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved January 27, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 27, 2026, from [Link]

  • OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved January 27, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 27, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved January 27, 2026, from [Link]

  • LibreTexts Chemistry. (2020). 20.8: The Hofmann Elimination- Amines as Leaving Groups. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. (2025). Methods for mono-selective N-alkylation of amines using alcohols as.... Retrieved January 27, 2026, from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 27, 2026, from [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved January 27, 2026, from [Link]

  • OpenStax. (n.d.). 24.7 Reactions of Amines. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved January 27, 2026, from [Link]

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  • JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved January 27, 2026, from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved January 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Indazole and Aminopyridine Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the indazole and aminopyridine scaffolds have emerged as privileged structures, each offering a unique combination of properties that have been successfully exploited in cl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the indazole and aminopyridine scaffolds have emerged as privileged structures, each offering a unique combination of properties that have been successfully exploited in clinically approved drugs and numerous investigational agents. This guide provides an in-depth comparative analysis of these two prominent heterocyclic cores, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery efforts. We will delve into the structural nuances, kinase selectivity profiles, and the underlying mechanistic principles that govern their activity, supported by experimental data and detailed protocols.

Introduction: Privileged Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention, particularly in oncology. The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer treatment.[1] The success of a kinase inhibitor is intricately linked to the properties of its core heterocyclic scaffold, which serves as the anchor within the ATP-binding pocket.

Indazole , a bicyclic aromatic heterocycle, has proven to be a versatile scaffold in medicinal chemistry.[2] Its derivatives have been developed as potent inhibitors of a range of kinases, including tyrosine and serine/threonine kinases.[1] Notably, several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1]

Aminopyridine , a substituted pyridine ring, is another cornerstone in kinase inhibitor design.[3] Its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP, makes it a highly effective pharmacophore.[4] The aminopyridine scaffold is present in numerous kinase inhibitors and is often associated with favorable physicochemical properties, such as improved solubility and oral bioavailability.[3][5]

This guide will dissect the key attributes of both scaffolds, providing a head-to-head comparison to aid in the rational design of next-generation kinase inhibitors.

Structural and Mechanistic Comparison

The subtle differences in the electronic and steric properties of the indazole and aminopyridine rings translate into distinct binding interactions and, consequently, different selectivity profiles.

Core Scaffold Properties and Binding Interactions

The indazole scaffold, with its fused bicyclic system, presents a more rigid and planar structure compared to the monocyclic aminopyridine. This inherent rigidity can influence the conformational preferences of the inhibitor and its ability to fit into specific kinase active sites.

The aminopyridine scaffold, on the other hand, offers greater conformational flexibility, which can be advantageous in accommodating variations in the topography of different kinase active sites. The basicity of the pyridine nitrogen can also be modulated through substitution to fine-tune its physicochemical properties and target engagement.[5]

G cluster_0 Indazole Scaffold cluster_1 Aminopyridine Scaffold Indazole Indazole Indazole_Props Rigid, Planar Bicyclic System Indazole->Indazole_Props Characteristics Comparison Comparative Analysis Indazole->Comparison Aminopyridine Aminopyridine Aminopyridine_Props Flexible Monocyclic System Tunable Basicity Aminopyridine->Aminopyridine_Props Characteristics Aminopyridine->Comparison

Caption: Core characteristics of Indazole and Aminopyridine scaffolds.

Basis of Kinase Selectivity: A Tale of Two Scaffolds

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Both indazole and aminopyridine scaffolds have been successfully utilized to achieve high degrees of selectivity, albeit through different structural strategies.

A compelling example is the development of inhibitors for c-Jun N-terminal Kinase 3 (JNK3) and p38, two closely related MAP kinases. A study directly comparing indazole- and aminopyrazole- (a closely related scaffold to aminopyridine) based inhibitors revealed that the aminopyrazole derivatives exhibited significantly higher selectivity for JNK3 over p38.[6] This selectivity was attributed to the highly planar nature of the pyrazole and N-linked phenyl structures, which better occupied the smaller active site of JNK3.[6] In contrast, the indazole-based inhibitor was a potent inhibitor of both kinases, demonstrating a broader selectivity profile in this context.[6]

Similarly, in the pursuit of Spleen Tyrosine Kinase (Syk) inhibitors, pyrazolopyridine derivatives were found to exhibit better potency compared to their indazole counterparts.[7] This highlights how the choice of the core scaffold can be a critical determinant of inhibitor potency and selectivity for a given kinase target.

G cluster_0 Indazole Inhibitor cluster_1 Aminopyridine/Aminopyrazole Inhibitor Indazole Indazole-based Inhibitor Indazole_Selectivity Broad Selectivity (e.g., JNK3 & p38) Indazole->Indazole_Selectivity Comparison Selectivity Profile Indazole_Selectivity->Comparison vs Aminopyridine Aminopyridine/pyrazole-based Inhibitor Aminopyridine_Selectivity High Selectivity (e.g., JNK3 over p38) Potency (e.g., Syk) Aminopyridine->Aminopyridine_Selectivity Aminopyridine_Selectivity->Comparison vs

Caption: Comparative selectivity profiles of Indazole and Aminopyridine-based inhibitors.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes the inhibitory activities (IC50 values) of representative indazole and aminopyridine-based kinase inhibitors against a panel of kinases. It is important to note that IC50 values can vary depending on the specific assay conditions.

Scaffold ClassCompoundTarget KinaseIC50 (nM)Reference
Indazole AxitinibVEGFR20.2[8]
PazopanibVEGFR230[9]
SR-3737JNK312[6]
SR-3737p383[6]
Compound C05PLK4< 0.1[10]
Aminopyridine CrizotinibALK24[11]
K02288 derivativeALK2~3.5[12]
MAP4K4 InhibitorMAP4K4High Potency[13]
CDK9/HDAC dual inhibitorCDK988.4[14]

Experimental Protocols for Kinase Inhibitor Evaluation

The robust evaluation of kinase inhibitors requires well-defined and validated experimental protocols. This section provides step-by-step methodologies for key assays used in the characterization of indazole and aminopyridine kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[15]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[15]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor (e.g., indazole or aminopyridine derivative) in a suitable buffer.

    • Incubate the reaction at the optimal temperature for the kinase for a predetermined time.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced, and therefore inversely proportional to the activity of the kinase in the presence of the inhibitor.

G Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Start->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Step1->Step2 End Measure Luminescence (Signal ∝ ADP) Step2->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Kinase Phosphorylation Assay (Western Blotting)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[17]

Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a specific downstream substrate is assessed by Western blotting using a phospho-specific antibody.[18]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole or aminopyridine inhibitor for a specified duration.

    • Include appropriate positive and negative controls (e.g., vehicle-treated and stimulated cells).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin).

G Start Cell Treatment with Inhibitor Step1 Cell Lysis (with Phosphatase Inhibitors) Start->Step1 Step2 Protein Quantification Step1->Step2 Step3 SDS-PAGE & Western Blot Transfer Step2->Step3 Step4 Immunoblotting (Phospho-specific Antibody) Step3->Step4 End Signal Detection & Analysis Step4->End

Caption: Workflow for Cell-Based Phosphorylation Assay via Western Blotting.

Off-Target Effects and Clinical Considerations

While selectivity is a key goal in kinase inhibitor design, off-target activities are common and can contribute to both therapeutic efficacy and toxicity.[19]

Indazole-based inhibitors such as Axitinib and Pazopanib are multi-kinase inhibitors, targeting VEGFRs, PDGFR, and c-Kit.[8][9] This polypharmacology is integral to their anti-angiogenic and anti-tumor effects. However, it also contributes to their side-effect profiles, which can include hypertension, diarrhea, and fatigue.[20][21]

Aminopyridine-based inhibitors have also been shown to have off-target effects. For example, some members of a 2-aminopyridine-based MAP4K4 inhibitor series exhibited time-dependent inhibition of CYP3A4, a critical drug-metabolizing enzyme, which can lead to drug-drug interactions.[13] However, the versatility of the aminopyridine scaffold often allows for medicinal chemistry efforts to mitigate such liabilities.[3]

The clinical development of both indazole and aminopyridine kinase inhibitors is extensive, with numerous compounds in various stages of clinical trials for a wide range of cancers and other diseases.[1][22] The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the overall therapeutic context.

Conclusion and Future Perspectives

Both indazole and aminopyridine scaffolds have firmly established their places in the medicinal chemist's toolbox for the design of potent and selective kinase inhibitors. The indazole core, with its rigid and planar structure, has given rise to several multi-kinase inhibitors with significant clinical success. The aminopyridine scaffold, offering greater flexibility and tunable physicochemical properties, continues to be a workhorse for developing highly selective inhibitors with favorable drug-like properties.

The choice between these two privileged structures is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the drug discovery project. A deep understanding of their respective structural features, binding modes, and potential for off-target interactions, as outlined in this guide, is crucial for the rational design of the next generation of kinase inhibitors. As our knowledge of the kinome and the structural basis of inhibitor binding continues to expand, we can anticipate the development of even more sophisticated and effective therapies based on these versatile scaffolds.

References

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Comparative

Cross-Reactivity Profiling of 3H-Indazol-6-amine Based Inhibitors

Executive Summary: The Selectivity Paradox The 3H-indazol-6-amine scaffold has emerged as a "privileged structure" in kinase drug discovery, frequently utilized as a bioisostere for the amino-quinazoline or amino-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

The 3H-indazol-6-amine scaffold has emerged as a "privileged structure" in kinase drug discovery, frequently utilized as a bioisostere for the amino-quinazoline or amino-pyrazole cores found in first-generation inhibitors. Its distinct advantage lies in its ability to form bidentate hydrogen bonds with the kinase hinge region while presenting vectors (at the C3 and N1 positions) that allow access to the solvent front and the hydrophobic back-pocket (DFG-out conformation).

However, this structural versatility comes at a cost. Recent profiling data indicates that 3H-indazol-6-amine derivatives often exhibit higher cross-reactivity compared to their pyrazole-urea counterparts. This is attributed to additional hydrophobic interactions within the ATP-binding cleft, specifically with the P-loop, which is highly conserved across the kinome.[1]

This guide provides a rigorous framework for profiling these inhibitors, contrasting them with standard alternatives, and detailing self-validating protocols to ensure clinical translatability.

Comparative Performance Analysis

Indazole-6-amine vs. Established Scaffolds

The following comparison highlights the selectivity profiles of 3H-indazol-6-amine inhibitors against two common alternatives: Amino-pyrazoles (often used in JNK/p38 inhibitors) and Quinazolines (common in EGFR inhibitors).

Table 1: Comparative Selectivity & Physicochemical Profiles

Feature3H-Indazol-6-amine Amino-Pyrazole (e.g., Pyrazole-Urea) Quinazoline
Primary Binding Mode Type I / Type II (Versatile)Predominantly Type II (DFG-out)Type I (Active Conformation)
Hinge Interaction Bidentate (N1 & N2/C3 substituents)Monodentate or Water-mediatedMonodentate (N1)
Kinome Selectivity (S35) *Moderate (0.15 - 0.25) High (< 0.10)Low to Moderate (> 0.30)
Primary Off-Targets JNK1/2, p38α, FLT3, AURKB BRAF, VEGFR2EGFR, HER2, SRC
Mechanism of Promiscuity Hydrophobic contacts with P-loop residues; π-stacking in gatekeeper region.Dependent on "linker" flexibility.ATP-mimetic shape complementarity.
Solubility (LogS) Moderate (-4.5 to -5.5)Low (-5.0 to -6.5)Moderate (-4.0 to -5.0)

*S(35) Score: The fraction of kinases inhibited >35% at a fixed concentration (typically 1 µM).[1] Lower numbers indicate higher selectivity.

Case Study: JNK3 Inhibition

In a direct head-to-head optimization campaign for JNK3 inhibitors, the indazole-6-amine scaffold demonstrated superior brain penetrance and potency compared to the pyrazole-urea series but suffered from a 1.6% hit rate in broad kinome screening (vs. <0.5% for pyrazole).[1] This necessitates a more aggressive counter-screening strategy for indazole-based leads.

Strategic Profiling Workflow

To mitigate the risk of off-target toxicity, we recommend a tiered profiling strategy. This workflow moves from high-throughput binding assays to functional validation.

Diagram 1: Cross-Reactivity Profiling Workflow

ProfilingWorkflow Library Candidate Library (3H-Indazol-6-amine) Tier1 Tier 1: Broad Binding Screen (KINOMEscan / 468 Kinases) Conc: 1 µM Library->Tier1 Filter1 Selection Criteria: >35% Inhibition Tier1->Filter1 Filter1->Library Non-Hits (Archive) Tier2 Tier 2: Kd Determination (11-point Dose Response) Filter1->Tier2 Hits Tier3 Tier 3: Functional Activity (Radiometric ³³P Assay) Tier2->Tier3 Selectivity Score < 0.2 Tier4 Tier 4: Cellular Engagement (NanoBRET / Target Occupancy) Tier3->Tier4 IC50 < 100 nM

Caption: A tiered filtration system ensures that only compounds with genuine functional inhibition and cellular permeability progress to late-stage development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radiometric ³³PanQinase Activity Assay (Gold Standard)

Purpose: To validate that binding affinity (Kd) translates to functional inhibition (IC50) and to rule out false positives common in fluorescence-based assays (e.g., autofluorescence of the indazole core).

Reagents:

  • Kinase substrate (Peptide/Protein specific to target, e.g., Poly(Glu,Tyr) for FLT3).

  • ³³P-ATP (Specific activity ~ 500 cpm/pmol).

  • Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT.

Step-by-Step Methodology:

  • Compound Prep: Prepare 100x stock of the indazole inhibitor in 100% DMSO. Dilute 1:100 into the assay buffer (final DMSO 1%).

  • Enzyme Mix: Dispense 5 µL of kinase solution into a 96-well FlashPlate™.

  • Inhibitor Addition: Add 5 µL of the compound solution. Incubate for 10 min at RT (allows for slow-binding kinetics typical of Type II inhibitors).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP concentration must equal the K_m,app of the kinase to ensure competitive conditions).

  • Incubation: Incubate for 60 min at 30°C.

  • Termination: Stop reaction with 10 µL of 2% (v/v) H₃PO₄.

  • Wash: Wash plates 3x with 0.9% NaCl to remove unbound ³³P-ATP.

  • Detection: Measure ³³P incorporation via scintillation counting.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run Staurosporine in parallel. If Staurosporine IC50 deviates >3-fold from historical mean, invalidate the run.

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: 3H-indazol-6-amines can suffer from efflux issues. This assay confirms the inhibitor engages the kinase inside the live cell.

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at its K_d concentration.

  • Competition: Treat cells with the test indazole inhibitor (8-point dilution).

  • Measurement: The inhibitor displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data Analysis: Calculate the absolute IC50. A significant shift between Biochemical IC50 and Cellular IC50 indicates permeability or efflux issues.

Mechanistic Insight: The Signaling Consequence

Understanding the downstream effects of cross-reactivity is crucial. For indazole-based JNK inhibitors, off-target inhibition of p38 MAPK is a common liability due to the high homology of the ATP pocket.

Diagram 2: JNK/p38 Signaling Crosstalk & Inhibition Nodes

SignalingPathway TNFR TNF-R1 MAP3K MAP3K (ASK1 / MEKK1) TNFR->MAP3K RTK Growth Factor Receptors (RTK) RTK->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 JNK JNK1/2/3 (Primary Target) MKK4_7->JNK Phosphorylation p38 p38 MAPK (Common Off-Target) MKK3_6->p38 Phosphorylation cJun c-Jun (Apoptosis/Proliferation) JNK->cJun ATF2 ATF2 (Inflammation) JNK->ATF2 p38->ATF2 Inhibitor 3H-Indazol-6-amine Inhibitor Inhibitor->JNK High Affinity Inhibitor->p38 Cross-Reactivity

Caption: Dual inhibition of JNK and p38 (via cross-reactivity) may lead to compounded immunosuppression, a critical safety parameter to monitor.

References

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (NIH). Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link][2]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

Sources

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